Podofilox-d6
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H22O8 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
(5R,5aR,8aR,9R)-5-hydroxy-9-[3-methoxy-4,5-bis(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20-/m0/s1/i1D3,3D3 |
InChI Key |
YJGVMLPVUAXIQN-UBHBGBPWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O)OC)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis and Purification of Podofilox-d6
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Podofilox-d6, a deuterated analog of Podofilox (Podophyllotoxin). This document is intended for researchers, scientists, and drug development professionals. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Podofilox due to its similar chemical and physical properties but distinct mass, allowing for accurate quantification by mass spectrometry.
Synthetic Strategy Overview
The chemical synthesis of this compound is not widely detailed in peer-reviewed literature. However, a plausible and efficient synthetic route involves a two-step process starting from the natural product Podofilox (Podophyllotoxin):
-
Selective Demethylation: The three methoxy groups on the trimethoxyphenyl ring of Podofilox are selectively removed to yield a tri-demethylated precursor.
-
Deuteromethylation: The precursor is then re-methylated using a deuterated methylating agent, such as iodomethane-d3 (CD₃I), to introduce six deuterium atoms, affording this compound.
This strategy is advantageous as it starts from a readily available precursor and employs well-established chemical transformations.
Experimental Protocols
Step 1: Selective Tri-demethylation of Podofilox
This protocol describes the selective removal of the three methyl groups from the trimethoxyphenyl moiety of Podofilox.
Materials:
-
Podofilox (≥98% purity)
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Podofilox (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of boron tribromide in DCM (3.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding methanol at 0 °C.
-
The mixture is then concentrated under reduced pressure using a rotary evaporator.
-
The residue is redissolved in ethyl acetate and washed successively with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield the crude tri-demethylated Podofilox.
Step 2: Deuteromethylation to Yield this compound
This protocol describes the re-methylation of the tri-demethylated precursor using a deuterated reagent.
Materials:
-
Crude tri-demethylated Podofilox from Step 1
-
Iodomethane-d3 (CD₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
Procedure:
-
In a round-bottom flask, dissolve the crude tri-demethylated Podofilox (1.0 eq) in anhydrous DMF.
-
To this solution, add anhydrous potassium carbonate (5.0 eq).
-
Add iodomethane-d3 (4.0 eq) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification Protocol
The crude this compound is purified by flash column chromatography on silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass column for chromatography
-
Fraction collector or test tubes
Procedure:
-
Prepare a silica gel slurry in hexanes and pack a glass column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed material onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a white to off-white solid.
Data Presentation
Representative Reaction Yields and Purity
| Step | Product | Starting Material | Representative Yield (%) | Purity (by HPLC) (%) |
| 1 | Tri-demethylated Podofilox | Podofilox | 75-85 | >90 |
| 2 | This compound | Tri-demethylated Podofilox | 60-70 | >98 |
| 3 | Purified this compound | Crude this compound | 80-90 (recovery) | >99.5 |
Representative Analytical Data
| Analysis | Parameter | Representative Value for this compound |
| ¹H NMR | Chemical Shift (ppm) | Consistent with Podofilox structure, absence of signals for OCH₃ at ~3.8 ppm. |
| ¹³C NMR | Chemical Shift (ppm) | Consistent with Podofilox structure, signals for CD₃ may be observed as multiplets. |
| Mass Spec. | [M+H]⁺ | m/z ≈ 421.18 (Expected for C₂₂H₁₆D₆O₈) |
| HPLC | Retention Time | Similar to that of unlabeled Podofilox under the same conditions. |
Visualizations
Synthetic Workflow
A Technical Guide to the Mechanism of Action of Podofilox-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podofilox, a purified form of podophyllotoxin, is a well-established antimitotic agent used in the treatment of external genital warts.[1][2] Its deuterated analogue, Podofilox-d6, is presumed to share the same mechanism of action, though specific studies on the deuterated compound are not extensively available in the public domain. Deuteration is a common strategy in drug development to alter the pharmacokinetic profile of a compound, often to increase its metabolic stability. This guide synthesizes the available research on the mechanism of action of podofilox and its parent compound, podophyllotoxin, to provide a comprehensive technical overview for the scientific community. The core activities of podofilox are centered around the disruption of microtubule dynamics and interference with DNA replication, leading to cell cycle arrest and apoptosis.[3][4]
Core Mechanisms of Action
Podofilox and its derivatives exhibit a dual mechanism of action, primarily targeting tubulin polymerization and the activity of DNA topoisomerase II.[3]
Inhibition of Tubulin Polymerization
Podofilox acts as a potent inhibitor of microtubule assembly.[5] It binds to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[3][6] This disruption of the microtubule cytoskeleton interferes with the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division.[1] The inability to form a functional mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.[3]
Inhibition of DNA Topoisomerase II
In addition to its effects on tubulin, derivatives of podophyllotoxin, such as etoposide and teniposide, are known to inhibit DNA topoisomerase II.[7][8] While podophyllotoxin itself is a potent inhibitor of microtubule assembly, its derivatives have been shown to stabilize the covalent complex between topoisomerase II and DNA.[8][9] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[8] This DNA damage triggers cellular checkpoints and can ultimately lead to apoptosis.
Cellular Effects of Podofilox
The primary mechanisms of action of podofilox lead to several downstream cellular effects, including cell cycle arrest and apoptosis.
Cell Cycle Arrest
Podofilox has been shown to induce cell cycle arrest in various cancer cell lines. In human colorectal cancer cells, podophyllotoxin induces G2/M phase arrest.[10] In contrast, a study on gastric cancer cells demonstrated that podofilox treatment leads to G0/G1 phase arrest.[11][12] This discrepancy may be attributable to cell-type specific responses or differences in experimental conditions. The arrest in the G0/G1 phase in gastric cancer cells was associated with altered expression of genes involved in the c-Myc and p53 signaling pathways.[11]
Induction of Apoptosis
The cellular insults caused by podofilox, namely cytoskeletal disruption and DNA damage, converge on the induction of apoptosis, or programmed cell death.[1] The apoptotic response can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] In human colorectal cancer cells, podophyllotoxin-induced apoptosis is mediated by an increase in reactive oxygen species (ROS) and activation of the p38 MAPK signaling pathway.[10]
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) of podofilox in two human gastric cancer cell lines.
| Cell Line | IC50 (nM) | Reference |
| AGS | 2.327 | [11] |
| HGC-27 | 1.981 | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are outlined below.
Cell Proliferation Assay (Cell Counting Kit-8)
-
Cell Seeding: Cancer cells (e.g., AGS, HGC-27) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with varying concentrations of podofilox or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a defined period (e.g., 48 hours).
-
CCK-8 Addition: Following incubation, Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Absorbance Measurement: The plates are incubated for a further 1-4 hours, and the absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Colony Formation Assay
-
Cell Seeding: A low density of cells is seeded into 6-well plates.
-
Drug Treatment: The cells are treated with podofilox at various concentrations.
-
Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Colony Staining: The colonies are fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies in each well is counted.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with podofilox or a vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: The cells are harvested by trypsinization and washed with phosphate-buffered saline (PBS).
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of podofilox.
References
- 1. What is the mechanism of Podofilox? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Podophyllotoxin - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Podophyllotoxins: current status and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Podofilox suppresses gastric cancer cell proliferation by regulating cell cycle arrest and the c-Myc/ATG10 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Podofilox suppresses gastric cancer cell proliferation by regulating cell cycle arrest and the c-Myc/ATG10 axis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity and Stability Analysis of Podofilox-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and data crucial for the analysis of Podofilox-d6, a deuterated analog of Podofilox. The incorporation of deuterium in place of hydrogen can significantly alter the pharmacokinetic profile of a drug, making rigorous analysis of its isotopic purity and stability essential for research and development. This document outlines the experimental protocols for these analyses and presents representative data in a structured format.
Isotopic Purity Analysis of this compound
The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of the molecule that contains the desired number of deuterium atoms. High isotopic purity is essential to ensure the intended therapeutic effects and to minimize variability between batches. The primary techniques for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Data for Isotopic Purity
The following table summarizes representative isotopic purity data for a typical batch of this compound.
| Parameter | Specification | Result | Method |
| Chemical Purity | ≥98.0% | 99.5% | HPLC |
| Isotopic Purity | ≥99 atom % D | 99.6 atom % D | HRMS |
| Deuterium Incorporation | d6 | Conforms | HRMS |
| d0 Content | ≤0.5% | 0.1% | HRMS |
| d1 Content | ≤0.5% | 0.1% | HRMS |
| d2 Content | ≤0.5% | 0.1% | HRMS |
| d3 Content | ≤0.5% | 0.1% | HRMS |
| d4 Content | ≤1.0% | 0.2% | HRMS |
| d5 Content | ≤2.0% | 1.0% | HRMS |
| d6 Content | ≥95.0% | 98.4% | HRMS |
Experimental Protocols for Isotopic Purity Analysis
Objective: To determine the isotopic enrichment and the distribution of deuterated species.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled with a suitable liquid chromatography system (LC-MS).
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: Inject the sample into the LC system. Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, to separate this compound from any potential impurities.
-
Mass Spectrometry Analysis:
-
Ionize the sample using electrospray ionization (ESI) in positive ion mode.
-
Acquire full scan mass spectra over a relevant m/z range.
-
The expected [M+H]+ for unlabeled Podofilox (C22H22O8) is approximately 415.1342. For this compound (C22H16D6O8), the expected [M+H]+ is approximately 421.1719.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled (d0) and all deuterated (d1-d6) forms of Podofilox.
-
Integrate the peak areas for each isotopic species.
-
Calculate the percentage of each isotopologue to determine the isotopic distribution.[1][2]
-
The isotopic purity (atom % D) is calculated based on the weighted average of the deuterium content across all observed species.
-
Objective: To confirm the positions of deuterium incorporation and the structural integrity of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the location of deuteration.
-
-
²H NMR Analysis:
-
Acquire a deuterium NMR spectrum to directly observe the signals from the incorporated deuterium atoms. This provides further confirmation of the labeling positions.
-
-
Data Analysis: Compare the ¹H NMR spectrum of this compound with that of unlabeled Podofilox to confirm the specific sites of deuteration. The integration of the remaining proton signals can also provide an estimate of the isotopic enrichment.[1][3]
Stability Analysis of this compound
Stability testing, particularly through forced degradation studies, is essential to understand the degradation pathways and to develop stability-indicating analytical methods.[4][5] These studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products.[4][5]
Quantitative Data for Forced Degradation Studies
The following table summarizes representative results from a forced degradation study of this compound.
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradants Observed |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | 12.5% | Epipodophyllotoxin |
| Base Hydrolysis | 0.1 M NaOH | 4 h | 60°C | 25.8% | Picropodophyllin |
| Oxidative | 3% H₂O₂ | 24 h | 25°C | 8.2% | Oxidized derivatives |
| Thermal | Dry Heat | 48 h | 80°C | 5.1% | Minor unidentified peaks |
| Photolytic | ICH Q1B Option 2 | 24 h | 25°C | 3.5% | Minor unidentified peaks |
Experimental Protocol for Forced Degradation Studies
Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the drug solution and heat at 60°C. Take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the drug solution and heat at 60°C. Take samples at various time points (e.g., 1, 2, 4 hours). Neutralize the samples before analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the drug solution and keep at room temperature. Take samples at various time points.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C. Dissolve samples taken at different time points for analysis.
-
Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
-
Analysis of Degraded Samples:
-
Analyze all samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to identify peaks of degradation products.
-
LC-MS/MS can be used to identify the structure of the major degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each condition.
-
Ensure that the analytical method can separate the main drug peak from all degradation product peaks, demonstrating its specificity.[6]
-
Visualizations
Signaling Pathway of Podofilox
Podofilox exerts its cytotoxic effects through a dual mechanism. Primarily, it acts as an antimitotic agent by binding to tubulin, which prevents the formation of microtubules and arrests the cell cycle.[7][8][9] Additionally, recent studies have shown that Podofilox can enhance the cGAMP-STING signaling pathway, which boosts the innate immune response against tumor cells.[4]
Caption: Dual mechanism of action of Podofilox.
Experimental Workflow for Analysis
The following diagram illustrates the logical flow of experiments for the comprehensive analysis of this compound.
Caption: Workflow for this compound analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Application of LC-MS for quantitative analysis and metabolite identification of therapeutic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of stereospecifically deuterated desoxypodophyllotoxins and 1H-nmr assignment of desoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. biopharminternational.com [biopharminternational.com]
A Comparative Analysis of the Physical Properties of Podofilox and its Deuterated Analog, Podofilox-d6
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physical properties of Podofilox and its isotopically labeled counterpart, Podofilox-d6. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and pharmaceutical sciences by presenting key physicochemical data, outlining experimental methodologies for their determination, and visualizing relevant biological pathways.
Introduction to Podofilox and this compound
Podofilox, a purified form of podophyllotoxin, is a well-established antimitotic agent derived from the roots and rhizomes of Podophyllum species.[1] It is clinically used for the topical treatment of external genital warts (Condyloma acuminatum).[2] The therapeutic effect of Podofilox stems from its ability to inhibit cell division by disrupting the polymerization of tubulin, a critical component of the cellular cytoskeleton.
This compound is a deuterated analog of Podofilox, where six hydrogen atoms on the trimethoxyphenyl ring have been replaced with deuterium. This isotopic labeling is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification. Understanding the physical properties of both the parent compound and its deuterated form is crucial for their effective use in research and development.
Comparative Physical Properties
A thorough comparison of the physical properties of Podofilox and this compound is essential for their proper handling, formulation, and interpretation of experimental results. The following table summarizes the key quantitative data available for both compounds.
| Physical Property | Podofilox | This compound | Reference(s) |
| Molecular Formula | C₂₂H₂₂O₈ | C₂₂H₁₆D₆O₈ | [1][3] |
| Molecular Weight | 414.41 g/mol | 420.45 g/mol | [3][4] |
| Melting Point | 114-118 °C, 183.3-184.0 °C, 228 °C | Not Reported | [1] |
| Solubility | |||
| Water | Sparingly soluble | Not Reported | [2] |
| Alcohol | Soluble | Soluble in Ethanol, Methanol | [2][5] |
| DMSO | ≥166.67 mg/mL | Soluble | [4][5] |
| Other Solvents | Soluble in acetone, chloroform, and warm benzene. | Soluble in Acetonitrile, DMF | [1][5] |
Note on Melting Point Discrepancy: The wide range of reported melting points for Podofilox suggests the existence of different polymorphic forms. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact physical properties such as melting point and solubility. The specific crystalline form of a sample will depend on the conditions of its crystallization and handling. A specific melting point for this compound has not been found in publicly available technical data sheets or certificates of analysis.
Experimental Protocols
The accurate determination of the physical properties outlined above relies on standardized experimental protocols. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of a pharmaceutical solid is a critical indicator of its purity and identity. The capillary method is a widely accepted technique for its determination.
Methodology:
-
Sample Preparation: A small amount of the finely powdered and dried sample (Podofilox or this compound) is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block and a means for observing the sample is used.
-
Procedure:
-
The capillary tube is placed in the heating block.
-
The temperature is raised at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
-
The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.
-
-
For Unknown Samples: A preliminary, rapid heating can be performed to determine an approximate melting range, followed by a slower, more precise measurement.
Determination of Solubility
Solubility is a fundamental property that influences a drug's bioavailability and formulation. The equilibrium solubility shake-flask method is a common approach.
Methodology:
-
Preparation of Saturated Solution: An excess amount of the solid (Podofilox or this compound) is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of the dissolved solute in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Solubility is typically expressed in units of mg/mL or mol/L.
Mechanism of Action and Associated Pathways
Podofilox exerts its cytotoxic effects by interfering with the cell's machinery for division. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow to assess its activity.
Caption: Mechanism of action of Podofilox, illustrating the inhibition of microtubule polymerization.
The binding of Podofilox to tubulin dimers prevents their assembly into microtubules. This disruption of microtubule dynamics inhibits the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division. Consequently, the cell cycle is arrested in the metaphase, ultimately leading to programmed cell death, or apoptosis.
Caption: Experimental workflow for analyzing the effect of Podofilox on the cell cycle.
This workflow outlines a common experimental procedure to investigate the cell cycle arrest induced by Podofilox. By treating cancer cells with the compound and subsequently analyzing their DNA content using flow cytometry, researchers can quantify the proportion of cells in each phase of the cell cycle (G1, S, and G2/M), thereby confirming the metaphase arrest.
Conclusion
This technical guide provides a consolidated overview of the physical properties of Podofilox and its deuterated analog, this compound. The presented data, including molecular weight and solubility, are critical for the practical application of these compounds in a research setting. While a definitive melting point for this compound remains to be reported, the information provided herein, along with the detailed experimental protocols and mechanistic diagrams, offers a solid foundation for scientists and professionals in the pharmaceutical field. The potential for polymorphism in Podofilox highlights the importance of thorough solid-state characterization in drug development.
References
Podofilox-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Podofilox-d6, a deuterated analog of the potent antimitotic agent Podofilox. This document details its chemical properties, biological activities, and relevant experimental protocols, serving as a valuable resource for professionals in drug discovery and development.
Chemical Identity and Structure
Podofilox is a naturally occurring aryltetralin lignan extracted from the roots and rhizomes of Podophyllum species.[1] Its deuterated form, this compound, serves as an essential internal standard for the precise quantification of Podofilox and its metabolites in biological matrices using mass spectrometry-based methods.[2]
CAS Number:
-
This compound: A specific CAS number for this compound is not consistently reported in publicly available databases. It is often identified by its chemical name and molecular formula.
Chemical Structure:
The chemical structure of Podofilox consists of a fused four-ring system.[1] In this compound, six hydrogen atoms on the two methoxy groups of the trimethoxyphenyl ring are replaced by deuterium atoms.[2]
Chemical Formula:
Molecular Weight:
Quantitative Data Summary
The following table summarizes key quantitative data for Podofilox.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₂O₈ | [3] |
| Molecular Weight | 414.41 g/mol | [3] |
| IC₅₀ (Tubulin Polymerization) | 0.6 µM (isolated chicken brain tubulin) | [2] |
| IC₅₀ (DLBCL Cell Lines) | 0.0098-0.017 µM | [2] |
| Peak Serum Levels (Topical) | 1 to 17 ng/mL (after application of 0.1 to 1.5 mL of 0.5% solution) | [7][8] |
| Elimination Half-life (Topical) | 1.0 to 4.5 hours | [7][8] |
Mechanism of Action
Podofilox exerts its biological effects through a dual mechanism of action, making it a subject of significant interest in cancer research and immunology.
Inhibition of Microtubule Polymerization
The primary and most well-characterized mechanism of action of Podofilox is the inhibition of tubulin polymerization.[9][10][11] By binding to the colchicine-binding site on β-tubulin, Podofilox prevents the assembly of microtubules, which are essential components of the mitotic spindle.[11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in rapidly dividing cells.[2][9]
Enhancement of cGAMP-STING Signaling
Recent research has unveiled a novel immunomodulatory role for Podofilox. It has been identified as a potent enhancer of the cyclic GMP-AMP (cGAMP)–stimulator of interferon genes (STING) signaling pathway.[12][13] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response. Podofilox enhances cGAMP-mediated STING activation, leading to increased production of type I interferons and other pro-inflammatory cytokines, thereby promoting an anti-tumor immune response.[12]
Experimental Protocols
This section provides detailed methodologies for the extraction and purification of Podofilox from its natural source and a representative protocol for its quantification.
Extraction and Purification of Podophyllotoxin from Podophyllum emodi
This protocol is adapted from established methods for the isolation of podophyllotoxin from plant material.[1][14]
Materials:
-
Dried and powdered rhizomes of Podophyllum emodi
-
Ethanol (95%)
-
Ethyl acetate
-
Deionized water
-
Chloroform
-
Methanol
-
Silica gel for preparative Thin Layer Chromatography (TLC)
-
Heating mantle, rotary evaporator, filtration apparatus
Procedure:
-
Extraction:
-
Macerate 100 g of powdered Podophyllum emodi rhizomes with 500 mL of 95% ethanol at room temperature for 48 hours with occasional shaking.
-
Filter the extract and concentrate the filtrate to approximately 100 mL using a rotary evaporator.
-
Re-extract the plant residue with 300 mL of 95% ethanol for 24 hours, filter, and combine the filtrates.
-
Evaporate the combined ethanol extracts to a syrupy consistency.
-
-
Liquid-Liquid Partitioning:
-
Add the concentrated extract to a separatory funnel containing 200 mL of deionized water.
-
Extract the aqueous suspension three times with 150 mL of ethyl acetate each time.
-
Combine the ethyl acetate fractions and wash them with 100 mL of deionized water.
-
Dry the ethyl acetate layer over anhydrous sodium sulfate and evaporate to dryness to obtain the crude podophyllotoxin extract.
-
-
Purification by Preparative TLC:
-
Prepare preparative TLC plates with silica gel G.
-
Dissolve the crude extract in a minimal amount of chloroform:methanol (9:1 v/v) and apply it as a band onto the TLC plates.
-
Develop the plates in a chamber saturated with a mobile phase of chloroform:methanol (95:5 v/v).
-
After development, visualize the bands under UV light (254 nm). The band corresponding to podophyllotoxin can be identified by comparison with a standard.
-
Scrape the silica gel corresponding to the podophyllotoxin band and elute the compound with methanol.
-
Filter the methanolic solution and evaporate the solvent to obtain purified podophyllotoxin.
-
Further purification can be achieved by recrystallization from ethanol.
-
Quantitative Analysis of Podofilox by LC-MS/MS
This is a representative protocol for the quantification of Podofilox in a biological matrix, using this compound as an internal standard. Specific parameters may need optimization based on the instrumentation and matrix used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Materials:
-
Podofilox analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the plasma sample, add 10 µL of the this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Positive ESI mode):
-
Ion Source Parameters: Optimize spray voltage, gas temperatures, and flow rates.
-
MRM Transitions:
-
Podofilox: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.
-
This compound: Determine the precursor ion (e.g., [M+H]⁺, which will be +6 Da compared to Podofilox) and a corresponding product ion.
-
-
Optimize collision energy and other compound-specific parameters for each transition.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked matrix standards.
-
Determine the concentration of Podofilox in the unknown samples from the calibration curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Podofilox Enhancement of the cGAMP-STING Signaling Pathway
The following diagram illustrates the role of Podofilox in enhancing the STING signaling pathway, a key mechanism in the innate immune response to cytosolic DNA.
References
- 1. ijhsr.org [ijhsr.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Podophyllotoxin [drugfuture.com]
- 4. scbt.com [scbt.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. Picropodophyllotoxin-d6 | C22H22O8 | CID 163322422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Physician Information Podofilox Gel 0.5% [dailymed.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tubulin structure-based drug design for the development of novel 4β-sulfur-substituted podophyllum tubulin inhibitors with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery of Podofilox as a Potent cGAMP-STING Signaling Enhancer with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Discovery of Podofilox as a cGAMP-STING signaling enhancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and characterization of Podofilox as a potent enhancer of the cGAMP-STING signaling pathway. The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its validation, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to STING and the Discovery of Podofilox
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells. Upon activation by its endogenous ligand, cyclic GMP-AMP (cGAMP), STING undergoes a conformational change, leading to the recruitment and activation of TBK1 and IRF3. This cascade culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting an anti-viral and anti-tumor immune response.
The therapeutic potential of activating the STING pathway has driven significant research into identifying small-molecule agonists. While direct agonists have been developed, another promising strategy is the discovery of molecules that can enhance the activity of endogenous cGAMP. Podofilox, a well-known antiviral agent, was identified through a high-throughput screening campaign as one such molecule. It has been shown to act synergistically with cGAMP to potentiate STING-dependent signaling.
Mechanism of Action: Synergistic Activation
Podofilox does not activate STING on its own but significantly lowers the threshold for cGAMP-mediated activation. The proposed mechanism suggests that Podofilox enhances the binding of cGAMP to STING or stabilizes the active conformation of the STING protein upon cGAMP binding. This leads to a more robust downstream signaling cascade, characterized by increased phosphorylation of STING, TBK1, and IRF3, and consequently, a more potent induction of IFN-β and other cytokines.
Quantitative Data Summary
The efficacy of Podofilox as a STING signaling enhancer has been quantified through various in vitro assays. The following table summarizes the key data from studies on murine bone marrow-derived dendritic cells (BMDCs).
| Assay Type | Target Cytokine | Podofilox Concentration | cGAMP Concentration | EC50 Value | Fold Enhancement | Cell Type | Reference |
| Cytokine Production | IFN-β | 1 µM | Varied | ~0.8 µM | >10-fold | mBMDCs | Li et al., 2021 |
| Cytokine Production | IL-6 | 1 µM | Varied | ~1.1 µM | >8-fold | mBMDCs | Li et al., 2021 |
| Cytokine Production | TNF-α | 1 µM | Varied | ~1.2 µM | >8-fold | mBMDCs | Li et al., 2021 |
Table 1: Summary of quantitative data for Podofilox-mediated enhancement of cGAMP-STING signaling. EC50 values represent the concentration of cGAMP required to achieve 50% of the maximal cytokine response in the presence of 1 µM Podofilox.
Signaling Pathway and Experimental Workflow Visualizations
cGAMP-STING Signaling Pathway Enhanced by Podofilox
The following diagram illustrates the canonical STING signaling pathway and the proposed point of intervention for Podofilox.
Caption: cGAMP-STING signaling pathway with Podofilox as an enhancer.
Experimental Workflow for STING Agonist Screening
This diagram outlines a typical workflow for identifying and validating a STING signaling enhancer like Podofilox.
Caption: Experimental workflow for identifying STING enhancers.
Detailed Experimental Protocols
The following are generalized protocols representative of the key experiments used to characterize Podofilox.
IFN-β Promoter Luciferase Reporter Assay
This assay is used to quantify the activation of the IFN-β promoter, a direct downstream target of IRF3.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect cells with plasmids encoding human STING, an IFN-β promoter-luciferase reporter, and a constitutively active Renilla luciferase control vector (for normalization).
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing a sub-optimal concentration of cGAMP.
-
Add Podofilox (or other test compounds) at various concentrations. Include appropriate vehicle controls (e.g., DMSO).
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.
-
-
Lysis and Luminescence Reading:
-
Lyse the cells using a dual-luciferase reporter assay lysis buffer.
-
Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the fold induction relative to the cGAMP-only control.
-
Cytokine Production Measurement by ELISA
This protocol is used to measure the secretion of cytokines like IFN-β, IL-6, and TNF-α into the cell culture supernatant.
-
Cell Seeding and Stimulation:
-
Seed primary immune cells (e.g., murine BMDCs) or a responsive cell line (e.g., THP-1) in 24-well or 96-well plates.
-
Allow cells to adhere and stabilize overnight.
-
Treat cells with a fixed concentration of Podofilox in combination with a dose-range of cGAMP.
-
-
Incubation:
-
Incubate for 18-24 hours to allow for cytokine production and secretion.
-
-
Supernatant Collection:
-
Centrifuge the plates to pellet the cells and carefully collect the culture supernatant.
-
-
ELISA Procedure:
-
Perform a sandwich ELISA for the target cytokine (e.g., IFN-β) according to the manufacturer's kit instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding diluted supernatants and a standard curve of recombinant cytokine.
-
Washing and adding a biotinylated detection antibody.
-
Washing and adding a streptavidin-HRP conjugate.
-
Adding a substrate (e.g., TMB) and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
Plot the dose-response curves to determine EC50 values.
-
Immunoblotting for STING Pathway Phosphorylation
This technique is used to detect the phosphorylation of key signaling proteins, which is indicative of pathway activation.
-
Cell Lysis:
-
Seed cells (e.g., THP-1) in 6-well plates and stimulate with cGAMP with or without Podofilox for a short duration (e.g., 0, 30, 60, 120 minutes).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-p-STING (Ser366), anti-p-TBK1 (Ser172), anti-p-IRF3 (Ser396)) and total protein controls.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to assess the level of protein phosphorylation relative to controls.
-
Investigating DNA Topoisomerase II Inhibition with Podofilox-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing a critical role in processes such as DNA replication, transcription, and chromosome segregation.[1][2] Among these, DNA topoisomerase II (Topo II) functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[2][3] This mechanism is vital for relieving torsional stress and decatenating intertwined DNA molecules.[1][2] The critical nature of Topo II in cell proliferation has made it a key target for anticancer therapies.[4][5]
Podofilox, a lignan derived from the Podophyllum plant, is a well-established antimitotic agent that exhibits cytotoxic properties.[6][7] Its mechanism of action is dual, involving the inhibition of microtubule assembly and the targeting of DNA topoisomerase II.[6][8] By interfering with Topo II, Podofilox and its derivatives can stabilize the enzyme-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptosis.[7]
In drug development, the use of deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, has emerged as a strategy to improve the pharmacokinetic profiles of drugs. Deuteration can lead to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic processes, potentially leading to increased drug exposure and a longer half-life. Podofilox-d6 is the deuterated analog of Podofilox. This guide provides a technical overview of the investigation of DNA topoisomerase II inhibition by Podofilox and provides a framework for the study of this compound.
Data Presentation
| Compound | Target | Activity | Quantitative Data |
| Podofilox | DNA Topoisomerase II | Inhibition | Specific IC50 values are not consistently reported across public sources. |
| Tubulin | Inhibition of polymerization | Potent inhibitor. | |
| This compound | DNA Topoisomerase II | Expected to be an inhibitor | No publicly available IC50 values. |
Experimental Protocols
The following is a representative protocol for a DNA topoisomerase II relaxation assay, which can be adapted to investigate the inhibitory activity of compounds such as Podofilox and this compound.
Objective: To determine the in vitro inhibitory effect of a test compound on the relaxation of supercoiled DNA by human DNA topoisomerase IIα.
Materials:
-
Human DNA Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL albumin)
-
ATP solution
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Etoposide)
-
Stop solution/Loading Dye (e.g., containing SDS and a tracking dye)
-
Agarose
-
TAE Buffer (Tris-acetate-EDTA)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction would include:
-
Assay Buffer (10x) - 2 µL
-
Supercoiled DNA (e.g., 0.5 µg)
-
ATP (e.g., 1 mM final concentration)
-
Test compound at various concentrations (e.g., serial dilutions). Ensure the final solvent concentration is constant across all reactions and does not exceed a level that inhibits the enzyme (typically ≤1% DMSO).
-
Nuclease-free water to adjust the volume.
-
-
Enzyme Addition: Add a pre-determined optimal amount of human DNA Topoisomerase IIα to each reaction mixture. This amount should be sufficient to fully relax the supercoiled DNA in the absence of an inhibitor.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel prepared in TAE buffer. Include lanes for supercoiled DNA (no enzyme), relaxed DNA (enzyme, no inhibitor), and various concentrations of the test compound and positive control.
-
Electrophoresis: Run the gel at a constant voltage until the different forms of DNA are adequately separated. Supercoiled DNA migrates faster than relaxed DNA.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize the DNA bands using a UV transilluminator. The inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA. The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) can be determined by quantifying the band intensities.
Mandatory Visualizations
Signaling Pathway of Podofilox Action
Caption: Mechanism of action of Podofilox leading to apoptosis.
Experimental Workflow for Topoisomerase II Inhibition Assay
Caption: Workflow for assessing DNA topoisomerase II inhibition.
References
- 1. Biological Activity Topoisomerase-II-Inhibitor | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. medkoo.com [medkoo.com]
- 6. bioivt.com [bioivt.com]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting DNA Topoisomerase II in Antifungal Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability of Podofilox-d6 for Experimental Design
This technical guide provides an in-depth analysis of the thermal stability of Podofilox-d6, a deuterated analog of Podofilox. Given the limited direct data on the deuterated compound, this paper extrapolates from studies on Podofilox and its parent compound, Podophyllotoxin. The thermal stability of this compound is anticipated to be comparable to that of Podofilox, as deuterium substitution does not typically alter the fundamental chemical bonds susceptible to thermal degradation. This document is intended for researchers, scientists, and professionals in drug development, offering insights into potential degradation pathways, methodologies for stability testing, and the compound's mechanism of action.
Introduction to Podofilox and Thermal Stability
Podofilox, a purified form of podophyllotoxin, is a topical antimitotic agent used in the treatment of external genital warts. It functions by inhibiting microtubule assembly, thereby arresting cell division in the G2/M phase. The deuterated form, this compound, is often synthesized for use in pharmacokinetic studies or as an internal standard in analytical assays.
Understanding the thermal stability of an active pharmaceutical ingredient (API) like this compound is critical for designing robust experiments, establishing appropriate storage conditions, and ensuring the integrity of analytical results. Forced degradation studies, which intentionally expose the API to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[1][2]
Thermal Degradation Pathways of Podophyllotoxin
Studies on podophyllotoxin, the parent compound of podofilox, reveal that it undergoes thermal degradation through distinct pathways, particularly in solution. When heated in an ethanolic solution, podophyllotoxin degrades into several products. One primary pathway involves the epimerization to picropodophyllin, which is thermodynamically more stable. Subsequent reactions can lead to dehydration and rearrangement products.[3]
The main thermal degradation products identified include:
-
Picropodophyllin: An isomer of podophyllotoxin.
-
α-Apopicropodophyllin & β-Apopicropodophyllin: Dehydration and rearrangement products of picropodophyllin.[3]
-
Epipodophyllotoxin: Another stereoisomer.[3]
-
Solvent Adducts: Such as ethyl ethers of picropodophyllotoxin when heated in ethanol.[3]
Kinetic studies using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric-Derivative Thermogravimetry (TG-DTG) have been employed to investigate the thermal decomposition of podophyllotoxin and its derivatives, determining parameters like activation energy for decomposition.[4][5]
Caption: Key thermal degradation pathways of Podophyllotoxin.
Quantitative Data from Forced Degradation Studies
| Stress Condition | Temperature | Duration | State | Purpose |
| Thermal Stress | 40°C - 80°C | 1 - 4 weeks | Solid & Solution | To identify thermolytic degradation products. |
| Accelerated Thermal | >80°C (e.g., 105°C) | 24 - 72 hours | Solid | To accelerate degradation for rapid assessment. |
Experimental Protocol for Thermal Stability Assessment
A robust experimental design is crucial for assessing the thermal stability of this compound. The following protocol outlines a general methodology for a forced degradation study, which is a key component of developing and validating stability-indicating analytical methods.[2][7]
Objective: To identify potential thermal degradants of this compound and develop a stability-indicating HPLC method.
Materials:
-
This compound reference standard
-
High-purity solvents (e.g., Acetonitrile, Methanol, Water)
-
Calibrated temperature-controlled oven
-
HPLC system with a UV or MS detector
-
Validated HPLC column (e.g., C18)
Methodology:
-
Sample Preparation:
-
Solid State: Accurately weigh a known amount of this compound into vials.
-
Solution State: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a relevant solvent system.
-
-
Stress Conditions:
-
Place the solid and solution samples in a calibrated oven at a selected temperature (e.g., 70°C).
-
Include control samples stored under recommended conditions (e.g., 2-8°C or room temperature) in the dark.
-
Withdraw samples at predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks).
-
-
Sample Analysis:
-
At each time point, dilute the stressed and control samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from all potential degradation products.[8]
-
A photodiode array (PDA) detector can be used to check for peak purity. Mass spectrometry (MS) can be coupled to the HPLC to identify the mass of the degradation products, aiding in structure elucidation.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Determine the relative retention times of the degradation products.
-
If possible, identify the structure of the major degradants.
-
Ensure mass balance is maintained, accounting for the parent compound and all degradation products.
-
Caption: Experimental workflow for a thermal stability study.
Mechanism of Action: Inhibition of Tubulin Polymerization
Podofilox exerts its cytotoxic effects by inhibiting cell division. It binds to tubulin, the protein subunit of microtubules, preventing its polymerization. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.[9] This mechanism is crucial to consider, as degradation products may have altered or diminished biological activity.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal chemistry of podophyllotoxin in ethanol and a comparison of the cytostatic activity of the thermolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Investigation of Thermal Decomposition Reactions of 4'-Demethypodophyllotoxin and Podophyllotoxin | Scientific.Net [scientific.net]
- 6. pharmtech.com [pharmtech.com]
- 7. biomedres.us [biomedres.us]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Podophyllotoxins: current status and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Analysis of Podofilox using Podofilox-d6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Podofilox, a potent antimitotic lignan derived from the roots and rhizomes of Podophyllum species, is a widely used topical treatment for external genital warts. Accurate and precise quantification of Podofilox in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and speed.
The use of a stable isotope-labeled internal standard is paramount for robust and reliable LC-MS/MS quantification, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects. This application note details a comprehensive protocol for the quantitative analysis of Podofilox in a biological matrix (e.g., plasma) using Podofilox-d6 as an internal standard. The methodology presented is based on established principles of bioanalytical method validation and provides a framework for researchers to implement this assay in their laboratories.
Principle of the Method
This method utilizes liquid chromatography to separate Podofilox and its deuterated internal standard, this compound, from endogenous matrix components. The separated analytes are then introduced into a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ions of Podofilox and this compound are selectively isolated and fragmented, and specific product ions are monitored for quantification. The ratio of the peak area of Podofilox to the peak area of the stable isotope-labeled internal standard is used to calculate the concentration of Podofilox in the sample, ensuring high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Podofilox analytical standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Podofilox and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Podofilox by serially diluting the primary stock solution with 50% methanol to cover the desired calibration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.
-
Calibration Standards and QC Samples: Spike the control biological matrix with the appropriate working standard solutions of Podofilox to prepare calibration standards and quality control samples at low, medium, and high concentrations. Add the internal standard working solution to all calibration standards, QC samples, and study samples.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 30% B for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
MRM Transitions:
A detailed fragmentation study of Podofilox has identified common product ions at m/z 229, 282, and 313.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Podofilox | 415.1 | 229.1 | 100 | 25 |
| This compound | 421.1 (Proposed) | 235.1 (Proposed) | 100 | 25 |
Note: The MRM transition for this compound is proposed based on the fragmentation pattern of Podofilox and a theoretical mass shift of +6 Da in a stable fragment. The optimal product ion for this compound should be confirmed experimentally.
Data Presentation
The following tables summarize the expected quantitative performance of the LC-MS/MS method for Podofilox analysis.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 3 | < 10% | < 10% | 90 - 110% |
| Medium | 150 | < 10% | < 10% | 90 - 110% |
| High | 750 | < 10% | < 10% | 90 - 110% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85% | 90 - 110% |
| High | 750 | > 85% | 90 - 110% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Podofilox.
Caption: Logic of using an internal standard for accurate quantification.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of Podofilox in biological matrices. The use of a deuterated internal standard, this compound, is essential for mitigating analytical variability and ensuring the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers in the fields of pharmacology, drug metabolism, and clinical research, enabling them to implement a high-quality bioanalytical assay for Podofilox. The provided protocols and performance characteristics can be adapted and validated for specific laboratory instrumentation and matrix requirements.
References
Quantitative Analysis of Podofilox Using Podofilox-d6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Podofilox in biological matrices, specifically plasma, utilizing Podofilox-d6 as an internal standard (IS). The described methodology is based on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, ensuring high sensitivity, specificity, and throughput for pharmacokinetic studies and therapeutic drug monitoring. Detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric detection are presented, alongside a summary of key validation parameters.
Introduction
Podofilox, a purified form of podophyllotoxin, is a topical antimitotic agent used in the treatment of anogenital warts. Its mechanism of action involves the inhibition of tubulin polymerization, leading to the arrest of cell division in the metaphase. Accurate quantification of Podofilox in biological samples is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variations in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the results.
Experimental Protocols
This section details the materials and methods for the quantitative analysis of Podofilox in plasma.
Materials and Reagents
-
Podofilox reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (human or animal, as per study requirement)
Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method is employed for the extraction of Podofilox and this compound from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for UPLC-MS/MS analysis.
Chromatographic Conditions
-
Column: Acquity UPLC BEH C18 column (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: A suitable gradient program should be developed to ensure optimal separation of Podofilox and this compound from endogenous plasma components.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Podofilox: m/z 415.2 → 247.0[1]
-
This compound: The specific transition for this compound should be determined by direct infusion. It is expected to be approximately m/z 421.2 → 253.0 (assuming d6 on the trimethoxyphenyl group).
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy to achieve maximum signal intensity for both analyte and internal standard.
Data Presentation
The following tables summarize the typical validation parameters for a UPLC-MS/MS method for the quantification of Podofilox, based on a similar validated method for podophyllotoxin.[1]
| Parameter | Specification |
| Linearity Range | 2 - 500 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.995[1] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] |
Table 1: Linearity and Sensitivity
| Quality Control (QC) Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC (6 ng/mL) | < 15% | < 15% | 85% - 115% | 85% - 115% |
| Medium QC (60 ng/mL) | < 15% | < 15% | 85% - 115% | 85% - 115% |
| High QC (400 ng/mL) | < 15% | < 15% | 85% - 115% | 85% - 115% |
Table 2: Precision and Accuracy. The acceptance criteria are based on FDA guidelines. The specific values are representative for a validated bioanalytical method.
| Parameter | Result |
| Recovery | > 78.2%[1] |
| Matrix Effect | 85.4% - 92.1%[1] |
Table 3: Recovery and Matrix Effect
Visualization
Experimental Workflow
References
Application Notes and Protocols for Podofilox-d6 in Therapeutic Drug Monitoring (TDM) Assays
Introduction
Podofilox, a potent antimitotic agent derived from the podophyllotoxin lignan, is utilized in the topical treatment of external genital warts. The therapeutic efficacy and potential for systemic toxicity of Podofilox necessitate the development of sensitive and specific analytical methods for its quantification in biological matrices. Therapeutic Drug Monitoring (TDM) of Podofilox can aid in optimizing dosing regimens, minimizing adverse effects, and personalizing therapy. The use of a stable isotope-labeled internal standard, such as Podofilox-d6, is crucial for accurate and precise quantification by compensating for matrix effects and variability in sample processing and instrument response.
This document provides detailed application notes and protocols for the determination of Podofilox in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the representative performance characteristics of the described LC-MS/MS method for the quantification of Podofilox using this compound.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting Factor |
| Podofilox | 0.5 - 500 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | < 15 | ± 15 | < 15 | ± 15 |
| Low QC | 1.5 | < 10 | ± 10 | < 10 | ± 10 |
| Medium QC | 75 | < 10 | ± 10 | < 10 | ± 10 |
| High QC | 400 | < 10 | ± 10 | < 10 | ± 10 |
Table 3: Recovery and Matrix Effect
| Quality Control Sample | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 1.5 | 85 - 95 | 90 - 110 |
| High QC | 400 | 85 - 95 | 90 - 110 |
Experimental Protocols
Materials and Reagents
-
Podofilox reference standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant)
-
Solid Phase Extraction (SPE) cartridges
Standard and Quality Control Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Podofilox and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Podofilox stock solution in 50% methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound in 50% methanol at a concentration of 100 ng/mL.
-
Calibration Standards and QCs: Spike blank human plasma with the appropriate Podofilox working solutions to prepare calibration standards and QC samples at the desired concentrations.
Sample Preparation: Solid Phase Extraction (SPE)
-
To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Podofilox: Precursor Ion > Product Ion (Specific m/z values to be determined based on instrument tuning)
-
This compound: Precursor Ion > Product Ion (Specific m/z values to be determined based on instrument tuning)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.
-
Diagrams
Caption: Therapeutic Drug Monitoring (TDM) workflow for Podofilox.
Caption: Sample preparation workflow for Podofilox analysis.
Application Notes: The Role of Podofilox-d6 in Drug Metabolism and Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Podofilox (also known as podophyllotoxin) is a non-alkaloid lignan extracted from the roots and rhizomes of Podophyllum species. It is the chemical precursor for the synthesis of widely used anticancer drugs, including etoposide and teniposide. Understanding its metabolic fate and pharmacokinetic profile is crucial for drug development and safety assessment.
Podofilox-d6 is a deuterium-labeled stable isotope of Podofilox. In drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). The co-elution and similar ionization behavior of the analyte and its SIL-IS correct for variability during sample preparation and analysis, ensuring the highest accuracy and precision. These application notes provide detailed protocols for the use of this compound as an internal standard in key DMPK studies.
Application 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol details the use of this compound as an internal standard to quantify the depletion of Podofilox in a human liver microsome (HLM) incubation assay. This assay is a standard method to assess the intrinsic clearance of a drug candidate.
Experimental Protocol
-
Reagent Preparation :
-
Podofilox Stock Solution : Prepare a 10 mM stock solution of Podofilox in DMSO.
-
This compound (Internal Standard) Stock Solution : Prepare a 1 mM stock solution of this compound in Methanol. Create a working solution of 100 ng/mL in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Phosphate Buffer : Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System : Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.
-
-
Incubation Procedure :
-
Add 5 µL of HLM solution (20 mg/mL) to a microcentrifuge tube.
-
Add 485 µL of pre-warmed (37°C) phosphate buffer.
-
Add 5 µL of a 100 µM Podofilox working solution (diluted from stock) to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the metabolic reaction by adding 5 µL of the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take a 50 µL aliquot of the reaction mixture.
-
-
Reaction Quenching and Sample Preparation :
-
Immediately add the 50 µL aliquot to a new tube containing 100 µL of ice-cold acetonitrile.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each quenched sample.
-
Vortex the tubes for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis :
-
LC Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% Formic Acid.
-
Mobile Phase B : Acetonitrile with 0.1% Formic Acid.
-
Gradient : A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Mass Spectrometry : Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for Podofilox and this compound.
-
Data Presentation
The rate of metabolism is determined by monitoring the disappearance of the parent drug over time. The use of this compound ensures that any sample loss during preparation is accounted for.
| Time Point (minutes) | Podofilox Peak Area | This compound Peak Area | Peak Area Ratio (Podofilox / this compound) | % Podofilox Remaining |
| 0 | 854,321 | 901,234 | 0.948 | 100.0% |
| 5 | 712,654 | 895,678 | 0.796 | 84.0% |
| 15 | 450,987 | 905,432 | 0.498 | 52.5% |
| 30 | 221,456 | 899,123 | 0.246 | 26.0% |
| 60 | 54,321 | 902,345 | 0.060 | 6.3% |
Experimental Workflow Diagram
Caption: Workflow for an in vitro metabolic stability assay.
Application 2: Bioanalytical Method for Pharmacokinetic Studies
This protocol describes a robust method for quantifying Podofilox in plasma samples, essential for pharmacokinetic studies. This compound is used as the internal standard to ensure accurate quantification.
Experimental Protocol
-
Standard and QC Preparation :
-
Prepare calibration standards by spiking blank plasma with known concentrations of Podofilox (e.g., 1-1000 ng/mL).
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in blank plasma.
-
-
Sample Extraction :
-
To 50 µL of a plasma sample, standard, or QC, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 3 minutes.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5-10 µL onto the LC-MS/MS system.
-
-
LC-MS/MS Parameters :
-
Instrumentation : UPLC system coupled to a triple quadrupole mass spectrometer.
-
MRM Transitions :
-
Podofilox : Q1: 415.1 -> Q3: 397.1
-
This compound : Q1: 421.1 -> Q3: 403.1
-
-
The instrument parameters (e.g., collision energy, cone voltage) should be optimized for maximum signal intensity for both analyte and internal standard.
-
Data Presentation
A calibration curve is constructed by plotting the peak area ratio of Podofilox to this compound against the nominal concentration of the calibration standards. The concentration of Podofilox in unknown samples is then determined from this curve.
| Nominal Conc. (ng/mL) | Analyte Area / IS Area Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 0.012 | 1.1 | 110.0 |
| 5.0 | 0.058 | 4.9 | 98.0 |
| 25.0 | 0.295 | 25.2 | 100.8 |
| 100.0 | 1.180 | 100.5 | 100.5 |
| 500.0 | 5.950 | 498.7 | 99.7 |
| 1000.0 | 11.950 | 1002.1 | 100.2 |
Linear Regression: y = 0.0119x + 0.0005; R² = 0.9998
Visualization of the Internal Standard Principle
Caption: Principle of using a stable isotope-labeled internal standard.
Podofilox Metabolic Pathway
Podofilox undergoes several biotransformations in the body, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. The main metabolic routes include O-demethylation and epimerization to its less active isomer, picropodophyllotoxin.
Visualization of Metabolic Biotransformation
Caption: Primary metabolic pathways of Podofilox.
Application Notes and Protocols for the Bioanalysis of Podofilox using Podofilox-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podofilox, a potent antimitotic agent derived from the podophyllotoxin lignan, is utilized in the treatment of external genital warts. Accurate quantification of Podofilox in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. The use of a stable isotope-labeled internal standard (SIL-IS), such as Podofilox-d6, is the gold standard for bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS co-elutes with the analyte and exhibits similar ionization and extraction characteristics, effectively compensating for matrix effects and variability during sample preparation, leading to enhanced accuracy and precision of the analytical method.
This document provides a detailed protocol for the spiking of this compound in biological matrices and the subsequent quantification of Podofilox. While a specific validated method for Podofilox with a deuterated internal standard is not publicly available, this protocol has been developed based on established methodologies for analogous compounds and general best practices in bioanalytical method validation.
Experimental Protocols
Materials and Reagents
-
Podofilox analytical standard
-
This compound internal standard (IS)
-
Human or animal plasma (e.g., rat, dog) with appropriate anticoagulant (e.g., K2EDTA)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (reagent grade)
-
Ethyl acetate (HPLC grade)
Stock and Working Solutions Preparation
-
Podofilox Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Podofilox in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Podofilox Working Solutions: Prepare a series of working solutions by serially diluting the Podofilox stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration curve standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard Spiking Solution): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquot 100 µL of blank biological matrix, calibration standards, QC samples, or study samples into microcentrifuge tubes.
-
Add 25 µL of the this compound working solution (100 ng/mL) to all tubes except for the blank matrix samples (to which 25 µL of acetonitrile is added instead).
-
Vortex mix for 30 seconds.
-
Add 500 µL of ethyl acetate to each tube.
-
Vortex mix for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 70:30 acetonitrile:water with 0.1% formic acid).
-
Vortex mix for 1 minute and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Podofilox: [M+H]+ m/z 415.1 → 247.1this compound: [M+H]+ m/z 421.1 → 253.1 |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Data Presentation
The following tables present representative quantitative data that would be expected from a validated bioanalytical method for Podofilox using this compound as an internal standard.
Table 1: Calibration Curve Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Podofilox | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85.2 | 98.5 |
| High QC | 800 | 88.9 | 101.2 |
Mandatory Visualizations
Podofilox Signaling Pathway
Podofilox exerts its antimitotic effect primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Podofilox mechanism of action leading to apoptosis.
Experimental Workflow for Podofilox Bioanalysis
The following diagram illustrates the key steps in the bioanalytical workflow for quantifying Podofilox in biological matrices using this compound as an internal standard.
Caption: Workflow for Podofilox analysis in biological samples.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Podofilox-d6
Audience: Researchers, scientists, and drug development professionals.
Introduction
Podofilox, a purified form of podophyllotoxin, is a topical antimitotic agent used in the treatment of anogenital warts. Podofilox-d6, a deuterated analog of podofilox, serves as an internal standard in pharmacokinetic and metabolic studies to ensure accurate quantification of the parent drug. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The method described is adapted from established protocols for the analysis of podophyllotoxin.[1][2][3] It is recommended that this method be fully validated for the specific matrix and concentration range of interest.
Experimental Protocols
Materials and Reagents
-
This compound standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, for mobile phase modification)[4]
-
Sample diluent: Acetonitrile/Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point and may require optimization.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II LC system or equivalent |
| Column | InfinityLab Poroshell 120 EC-C18 (3.0 x 150 mm, 2.7 µm) with a compatible guard column.[5] A standard C18 column can also be used.[1][2][3] |
| Mobile Phase | Isocratic: Methanol:Water (62:38, v/v)[1][2][3] Gradient: Acetonitrile:Water gradient may also be suitable.[5] |
| Flow Rate | 0.9 mL/min[1][2][3] |
| Column Temperature | 35 °C[5] |
| Detection | UV at 280 nm[1][2][3] or 292 nm[4] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10-15 minutes |
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plasma, tissue homogenate, formulation). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended for biological matrices to remove interfering substances. For formulated products, a simple dilution with the sample diluent may be sufficient.
Example: Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial and inject it into the HPLC system.
Results and Method Validation Parameters (for Podophyllotoxin)
The following table summarizes typical performance characteristics for the HPLC analysis of the non-deuterated analog, podophyllotoxin. These values can be used as a benchmark for the validation of the this compound method.
| Parameter | Typical Value for Podophyllotoxin |
| Linearity (R²) | > 0.998[1][2][3] |
| Limit of Detection (LOD) | 0.026 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.106 µg/mL[1][2] |
| Precision (%RSD) | Intra-day: 0.66%[1][2][3] Inter-day: 0.68%[1][2][3] |
| Accuracy (% Recovery) | 98-102% |
| Retention Time | Approximately 9.5 minutes (will vary with exact conditions)[2] |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a robust and reliable approach for the quantification of this compound. The protocol is based on established methods for podophyllotoxin and should be validated to ensure its suitability for the intended application. The provided chromatographic conditions and performance expectations serve as a solid foundation for researchers, scientists, and drug development professionals working with this deuterated compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Development and validation of Hplc-Uv method for quantification of podophyllotoxin in Podophyllum hexandrum Royle | Semantic Scholar [semanticscholar.org]
- 4. A validated HPTLC method for the quantification of podophyllotoxin in <i>Podophyllum hexandrum</i> and etoposide in marketed formulation - Arabian Journal of Chemistry [arabjchem.org]
- 5. Frontiers | Structure and mutation of deoxypodophyllotoxin synthase (DPS) from Podophyllum hexandrum [frontiersin.org]
Application Notes and Protocols for the Mass Spectrometric Analysis of Podofilox-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podofilox, a purified form of podophyllotoxin, is an antimitotic drug used for the topical treatment of external genital warts. Its mechanism of action primarily involves the inhibition of microtubule polymerization by binding to tubulin, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] Recent studies have also identified a role for podofilox as an enhancer of the cGAMP–STING signaling pathway, suggesting its potential in antitumor immunity. [4, 5 from step 2]
In drug development and clinical settings, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical tool for the quantitative analysis of drugs and their metabolites. The use of stable isotope-labeled internal standards, such as Podofilox-d6, is the gold standard for accurate quantification as they compensate for matrix effects and variations in instrument response.[3][4] This application note provides a detailed overview of the mass spectrometry fragmentation pattern of Podofilox and its deuterated analog, this compound, along with a comprehensive experimental protocol for its analysis.
Mass Spectrometry Fragmentation Patterns
The fragmentation of Podofilox in positive ion electrospray ionization (ESI) mass spectrometry is characterized by a series of neutral losses from the protonated molecule ([M+H]⁺ at m/z 415.1). The deuterated internal standard, this compound, where the six hydrogen atoms on the two methoxy groups of the trimethoxyphenyl ring are replaced by deuterium, exhibits a similar fragmentation pattern with a +6 Da mass shift for fragments containing this moiety.
Podofilox Fragmentation
The protonated molecule of Podofilox ([C₂₂H₂₂O₈+H]⁺) has a mass-to-charge ratio (m/z) of 415.1. Key fragment ions are formed through the loss of water, formaldehyde, and the trimethoxyphenyl group. A study using high-resolution electrospray ionization multistage tandem mass spectrometry has identified several characteristic product ions.[5] The major fragmentation pathways are summarized in the table below, with quantitative data extracted from the MassBank of North America (MoNA) record for Podophyllotoxin.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Proposed Neutral Loss |
| 415.1 | 397.1 | - | H₂O |
| 415.1 | 313.1 | 56.21 | C₄H₄O₂ + H₂O |
| 415.1 | 282.1 | 63.74 | C₄H₄O₂ + H₂O + CH₂O |
| 415.1 | 247.1 | 100 | C₉H₁₀O₃ (Trimethoxyphenyl group) |
| 415.1 | 229.1 | - | C₉H₁₀O₃ + H₂O |
| 415.1 | 219.1 | 58.75 | C₉H₁₀O₃ + CO |
Note: Relative intensities are based on the product ion scan of m/z 415.1372 from MoNA and may vary depending on instrumental conditions.
Predicted this compound Fragmentation
This compound has a molecular weight that is 6 Da higher than Podofilox. Consequently, the protonated molecule ([C₂₂H₁₆D₆O₈+H]⁺) is observed at m/z 421.1. The fragmentation pattern is predicted to be similar to that of the unlabeled compound, with a corresponding +6 Da shift for fragments that retain the deuterated trimethoxyphenyl group.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Relative Intensity (%) | Proposed Neutral Loss |
| 421.1 | 403.1 | - | H₂O |
| 421.1 | 313.1 | - | C₄H₄O₂ + H₂O |
| 421.1 | 282.1 | - | C₄H₄O₂ + H₂O + CH₂O |
| 421.1 | 253.1 | - | C₉H₄D₆O₃ (Deuterated Trimethoxyphenyl group) |
| 421.1 | 229.1 | - | C₉H₄D₆O₃ + H₂O |
| 421.1 | 219.1 | - | C₉H₄D₆O₃ + CO |
Note: The relative intensities for this compound fragments are predicted to be similar to their non-deuterated counterparts under the same analytical conditions.
Experimental Protocol: LC-MS/MS Analysis of Podofilox
This protocol provides a general framework for the quantitative analysis of Podofilox using this compound as an internal standard. Optimization of specific parameters may be required for different instrumentation.
1. Materials and Reagents
-
Podofilox analytical standard
-
This compound internal standard
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Standard Solution Preparation
-
Prepare stock solutions of Podofilox and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Podofilox by serial dilution of the stock solution with a 50:50 methanol:water mixture to create a calibration curve (e.g., 1-1000 ng/mL).
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Cosmosil 5C18-MS (4.6 x 250 mm, 5 µm) or equivalent. [3 from step 2]
-
Mobile Phase A: 0.25% formic acid in water.
-
Mobile Phase B: 0.25% formic acid in methanol. [3 from step 2]
-
Gradient: A suitable gradient to ensure separation from matrix components. For example:
-
0-2 min: 95% A
-
2-10 min: Linear gradient to 5% A
-
10-15 min: Hold at 5% A
-
15.1-20 min: Return to 95% A and equilibrate.
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 kV.[5]
-
Source Temperature: 100 °C.[5]
-
Desolvation Temperature: 350 °C.[5]
-
Cone Gas Flow: 50 L/hr.[5]
-
Desolvation Gas Flow: 500 L/hr.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Podofilox: m/z 415.1 → 397.1 (quantifier), 415.1 → 247.1 (qualifier).
-
This compound: m/z 421.1 → 403.1 (quantifier), 421.1 → 253.1 (qualifier).
-
-
Visualizations
Podofilox Fragmentation Pathway
Caption: Proposed fragmentation of Podofilox.
Experimental Workflow for Podofilox Analysis
Caption: Workflow for Podofilox quantification.
Podofilox Mechanism of Action: Tubulin Polymerization Inhibition
Caption: Podofilox inhibits tubulin polymerization.
Podofilox Mechanism of Action: STING Pathway Enhancement
References
- 1. Target Analysis and Mechanism of Podophyllotoxin in the Treatment of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting DNA Repair through Podophyllotoxin and Rutin Formulation in Hematopoietic Radioprotection: An in Silico, in Vitro, and in Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A fragmentation study of podophyllotoxin and its 4'-demethyl-4beta-substituted derivatives by electrospray ionization ion-trap time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Podophyllotoxin | C22H22O8 | CID 10607 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Podofilox-d6 in In-Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Podofilox, a purified form of podophyllotoxin, is a well-established antimitotic agent known for its cytotoxic effects on rapidly dividing cells.[1][2] Its deuterated analog, Podofilox-d6, is often utilized in research settings, frequently as an internal standard for analytical purposes. Functionally, this compound is presumed to exhibit a biological activity profile analogous to its non-deuterated counterpart in in-vitro cell-based assays, where metabolic degradation is minimal.
These application notes provide a comprehensive guide for the utilization of this compound in key in-vitro assays to characterize its cytostatic and cytotoxic properties. The protocols detailed herein are based on established methodologies for Podofilox and are expected to be directly applicable to this compound.
Mechanism of Action
Podofilox exerts its biological effects primarily by interacting with tubulin, the protein subunit of microtubules.[1][2] By binding to tubulin, Podofilox inhibits microtubule polymerization, which disrupts the formation of the mitotic spindle essential for cell division.[1][2] This interference leads to cell cycle arrest, predominantly at the G2/M or G0/G1 phase depending on the cell type, and subsequently induces apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[1][2][3][4]
Several signaling pathways are implicated in the cellular response to Podofilox, including the modulation of the c-Myc/ATG10 axis in gastric cancer and the enhancement of the cGAMP–STING signaling pathway, which plays a role in the innate immune response.
Data Presentation: Cytotoxic Activity of Podofilox
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for Podofilox in various cancer cell lines. It is anticipated that this compound will exhibit similar IC50 values in these cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| AGS | Gastric Cancer | 2.327 | [3] |
| HGC-27 | Gastric Cancer | 1.981 | [3] |
| AGS | Gastric Cancer | 3.409 | [1] |
| HGC-27 | Gastric Cancer | 3.394 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.
Materials:
-
This compound
-
6-well cell culture plates
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Mechanism of action of this compound in cancer cells.
References
- 1. Podofilox suppresses gastric cancer cell proliferation by regulating cell cycle arrest and the c-Myc/ATG10 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Podofilox? [synapse.patsnap.com]
- 3. Podofilox suppresses gastric cancer cell proliferation by regulating cell cycle arrest and the c-Myc/ATG10 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peak Resolution of Podofilox and Podofilox-d6
Welcome to the technical support center for the chromatographic analysis of Podofilox and its deuterated internal standard, Podofilox-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal peak resolution during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve baseline separation between Podofilox and this compound?
A1: Podofilox and this compound are isotopologues, meaning they have the same chemical structure but differ in their isotopic composition. This results in very similar physicochemical properties, making their separation by chromatography challenging. The primary separation mechanism relies on the subtle differences in their interaction with the stationary phase due to the "isotope effect". Deuterated compounds often exhibit slightly different retention behavior compared to their non-deuterated counterparts, typically eluting slightly earlier in reversed-phase chromatography.[1] Achieving baseline resolution requires highly efficient and selective chromatographic conditions to exploit these minor differences.
Q2: What is the "isotope effect" in chromatography and how does it affect the separation of Podofilox and this compound?
A2: The chromatographic isotope effect refers to the difference in retention times between isotopically labeled molecules and their unlabeled counterparts.[1] In the case of Podofilox and this compound, the deuterium atoms in this compound can lead to slightly weaker interactions with the stationary phase in reversed-phase chromatography compared to the protium atoms in Podofilox. This is because deuterium has a slightly larger van der Waals radius than protium, which can affect intermolecular forces. This typically results in this compound eluting slightly before Podofilox. The magnitude of this effect is influenced by the number and position of the deuterium atoms, as well as the chromatographic conditions.
Q3: Can I use the same mass spectrometric detection for both Podofilox and this compound?
A3: Yes, and this is the primary reason for using a deuterated internal standard in LC-MS/MS analysis. While they are chemically very similar, they have different molecular weights. This allows the mass spectrometer to distinguish between the two compounds based on their mass-to-charge ratios (m/z). However, for accurate quantification, it is crucial to have good chromatographic separation to prevent ion suppression or enhancement effects where the co-elution of the analyte and internal standard can interfere with their ionization.
Troubleshooting Guide
Issue 1: Poor Peak Resolution or Co-elution of Podofilox and this compound
Poor resolution between the analyte and its deuterated internal standard is a common issue that can compromise the accuracy and precision of quantitative analysis. The following steps provide a systematic approach to improving peak separation.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting poor peak resolution.
Step 1: Evaluate and Optimize Column Chemistry
The choice of the stationary phase is critical for separating isotopologues.
-
Recommendation: Start with a high-efficiency, reversed-phase column (e.g., C18) with a small particle size (≤ 2.7 µm). Consider columns with different surface chemistries if a standard C18 does not provide adequate separation. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer alternative selectivities due to different interaction mechanisms.
Step 2: Optimize the Mobile Phase Composition
The mobile phase composition directly influences the retention and selectivity of the separation.
-
Recommendation:
-
Organic Modifier: Vary the percentage of the organic modifier (e.g., acetonitrile or methanol). A lower percentage of organic solvent will increase retention times and may improve resolution. Acetonitrile often provides better peak shape for heterocyclic compounds like Podofilox.
-
Aqueous Phase pH: Adjust the pH of the aqueous portion of the mobile phase. For a neutral compound like Podofilox, pH is less likely to have a dramatic effect on retention, but it can influence the surface chemistry of the silica-based stationary phase and should be kept consistent.
-
Additives: The use of additives like formic acid or ammonium formate can improve peak shape and ionization efficiency in LC-MS applications.
-
Step 3: Adjust the Gradient Profile
A shallow gradient can enhance the separation of closely eluting compounds.
-
Recommendation: If using a gradient elution, decrease the slope of the gradient around the elution time of Podofilox and this compound. This will increase the separation window for these two peaks.
Step 4: Modify Flow Rate and Temperature
Lower flow rates and temperatures can improve resolution.
-
Recommendation:
-
Flow Rate: Reduce the flow rate. This allows for more interactions between the analytes and the stationary phase, which can enhance separation.
-
Temperature: Decrease the column temperature. Lower temperatures can increase the viscosity of the mobile phase and slow down mass transfer, which can lead to better resolution of closely eluting peaks. However, this may also increase backpressure.
-
Illustrative Data for Troubleshooting Poor Resolution:
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) | Resolution (Rs) |
| Column | Standard C18, 5 µm | High-Resolution C18, 2.7 µm | |
| Mobile Phase | 60% Acetonitrile / 40% Water | 55% Acetonitrile / 45% Water with 0.1% Formic Acid | |
| Gradient | 50-90% Acetonitrile in 5 min | 50-65% Acetonitrile in 10 min | |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | |
| Temperature | 40 °C | 35 °C | |
| Result | 0.8 -> 1.6 |
Issue 2: Peak Tailing
Peak tailing can affect peak integration and reduce the accuracy of quantification.
Troubleshooting Workflow for Peak Tailing:
Caption: A workflow for addressing peak tailing issues.
Step 1: Check the Sample Solvent
The solvent in which the sample is dissolved can significantly impact peak shape.
-
Recommendation: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
Step 2: Evaluate Mobile Phase pH and Additives
Secondary interactions with the stationary phase can cause peak tailing.
-
Recommendation: The addition of a small amount of a competing agent, such as formic acid (0.1%), to the mobile phase can help to saturate active sites on the stationary phase and reduce peak tailing.
Step 3: Assess Column Health
A deteriorating column can lead to poor peak shape.
-
Recommendation: If peak tailing persists, the column may be contaminated or degraded. Flush the column with a strong solvent or, if necessary, replace it.
Illustrative Data for Troubleshooting Peak Tailing:
| Parameter | Condition 1 (Initial) | Condition 2 (Optimized) | Tailing Factor (Tf) |
| Sample Solvent | 100% Acetonitrile | 50% Acetonitrile / 50% Water | |
| Mobile Phase Additive | None | 0.1% Formic Acid | |
| Column | Used for >500 injections | New, identical column | |
| Result | 1.8 -> 1.1 |
Experimental Protocols
Protocol 1: High-Resolution HPLC-UV Method for Podofilox and this compound
-
Objective: To achieve baseline separation of Podofilox and this compound for accurate quantification.
-
Instrumentation:
-
HPLC system with a UV detector
-
High-Resolution C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 50% B
-
1-12 min: 50% to 65% B
-
12-13 min: 65% to 90% B
-
13-15 min: 90% B
-
15-16 min: 90% to 50% B
-
16-20 min: 50% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
UV Detection: 290 nm
-
-
Sample Preparation:
-
Prepare stock solutions of Podofilox and this compound in acetonitrile.
-
Prepare working standards and quality control samples by diluting the stock solutions with 50% acetonitrile / 50% water.
-
Protocol 2: LC-MS/MS Method for the Bioanalysis of Podofilox with this compound as an Internal Standard
-
Objective: To develop a sensitive and robust LC-MS/MS method for the quantification of Podofilox in a biological matrix.
-
Instrumentation:
-
LC-MS/MS system (UPLC coupled to a triple quadrupole mass spectrometer)
-
Column and chromatographic conditions as described in Protocol 1.
-
-
Mass Spectrometer Settings (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Podofilox: Q1 (m/z) -> Q3 (m/z) - Specific transitions to be determined experimentally
-
This compound: Q1 (m/z) -> Q3 (m/z) - Specific transitions to be determined experimentally
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing this compound (internal standard).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
Logical Relationship Diagram for Method Development:
Caption: A logical flow for developing a robust analytical method.
References
Preventing isotopic exchange in Podofilox-d6 samples
Technical Support Center: Podofilox-d6 Stability
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to maintaining the isotopic purity of this compound. Below you will find troubleshooting guides and frequently asked questions to help prevent and diagnose isotopic exchange in your samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a loss of isotopic purity in my this compound sample. What is the likely cause?
A1: The most common cause for a decrease in isotopic purity in this compound is hydrogen-deuterium (H-D) exchange.[1] This is a chemical reaction where a deuterium atom on your molecule is replaced by a hydrogen atom from the surrounding environment. This process is often accelerated by the presence of protic solvents, acidic or basic conditions, and elevated temperatures.[1][2][3]
For this compound, the deuterium atom on the hydroxyl (-OD) group is the most susceptible to exchange. Deuterium atoms on the methoxy (-OCD₃) groups or the carbon skeleton are generally more stable but can be at risk under harsh conditions.
Q2: Which deuterium atoms in this compound are most likely to undergo exchange?
A2: The lability of deuterium atoms varies significantly by their location on the molecule:
-
Highly Labile: The deuterium on the hydroxyl group (-OD) is the most likely to exchange. Hydroxyl protons (and deuterons) are readily exchangeable, especially in the presence of protic solvents like water or methanol.[1]
-
Moderately Stable: The six deuterium atoms on the two methoxy groups (-OCD₃) are significantly more stable than the hydroxyl deuteron. Exchange at these positions typically requires more forceful conditions, such as strong acid or base catalysis.[2][4]
-
Highly Stable: Any deuterium atoms attached directly to the carbon skeleton (aromatic or aliphatic C-D bonds) are the most stable and are very unlikely to exchange under standard experimental and storage conditions. Perdeuteration at these positions requires harsh catalytic conditions not typically encountered in routine lab work.[1]
Q3: What are the best practices for handling and storing this compound to prevent isotopic exchange?
A3: To maintain isotopic integrity, strict handling and storage protocols are essential.
-
Storage: Store this compound as a solid in a tightly sealed vial, preferably under an inert atmosphere (e.g., argon or dry nitrogen).[5] For long-term stability, store at -20°C or below.
-
Solvent Selection: Always use high-purity, anhydrous aprotic solvents for sample preparation.[6][7][8] Protic solvents, even in trace amounts, can be a source of protons for exchange.
-
Handling Environment: Handle the compound in a dry environment, such as a glove box or under a stream of inert gas, to minimize exposure to atmospheric moisture.[9] Use oven-dried glassware for all preparations.[9]
Q4: How can I analytically confirm that isotopic exchange has occurred in my sample?
A4: Several analytical techniques can be used to determine the isotopic purity of your compound and detect exchange:
-
Mass Spectrometry (MS): This is a highly sensitive method.[10][][12] A loss of deuterium will result in a shift in the molecular ion peak. For example, if your this compound (M) loses one deuterium for a hydrogen, you will see an increase in the intensity of the M-1 peak relative to the M peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of a new proton signal (or an increase in the integral of an existing one) in the region corresponding to the exchanged deuterium is a clear indicator. For example, the appearance of a signal for the hydroxyl proton (-OH) would indicate exchange at that position.
-
²H (Deuterium) NMR: A decrease in the intensity of the signal corresponding to the exchanged deuterium atom can be observed.
-
Illustrative Data on Isotopic Stability
| Condition Category | Specific Condition | Position: Hydroxyl (-OD) | Position: Methoxy (-OCD₃) | Rationale |
| Solvent | Aprotic (Anhydrous Acetonitrile, THF) | High Stability | High Stability | Lack of exchangeable protons minimizes the possibility of H-D exchange.[7][8] |
| Protic (Methanol, Water) | Very Low Stability (Rapid Exchange) | Moderate Stability | Protic solvents provide an abundant source of protons, leading to rapid equilibrium exchange at labile sites.[1][13] | |
| pH | Neutral (pH ~7 in aqueous buffer) | Low Stability | High Stability | Water itself can cause exchange at the hydroxyl position. Exchange is slowest around pH 2.6.[1] |
| Acidic (pH < 4) | Low Stability (Catalyzed Exchange) | Moderate Stability (Risk increases) | Acid catalyzes the H-D exchange mechanism.[2][4][14] | |
| Basic (pH > 9) | Low Stability (Catalyzed Exchange) | Moderate Stability (Risk increases) | Base also provides a catalytic pathway for exchange.[2][3][4] | |
| Temperature | Storage at -20°C | High Stability (if dry) | High Stability | Low temperature slows down the kinetic rate of the exchange reaction. |
| Room Temperature (25°C) | Moderate Stability (if dry) | High Stability | Increased thermal energy can promote exchange, especially if moisture is present. | |
| Elevated Temp (50°C) | Low Stability | Moderate-Low Stability | Significantly increases the rate of exchange, particularly under non-ideal solvent or pH conditions.[1] |
Troubleshooting Workflow
If you suspect isotopic exchange, the following workflow can help you identify the cause and implement a solution.
Caption: Troubleshooting workflow for diagnosing isotopic exchange in this compound.
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
Objective: To determine the isotopic stability of this compound when dissolved in different solvents over time.
Materials:
-
This compound (solid)
-
Anhydrous Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized Water
-
2 mL amber glass autosampler vials with PTFE-lined caps
-
Micropipettes and oven-dried tips
-
Inert gas source (Argon or Nitrogen)
-
LC-MS system with a high-resolution mass spectrometer (e.g., TOF or Orbitrap)
Procedure:
-
Preparation of Stock Solution:
-
In a glove box or under a stream of inert gas, accurately weigh ~1 mg of solid this compound.
-
Dissolve it in a known volume of anhydrous ACN to create a stock solution of ~1 mg/mL. Vortex briefly to ensure complete dissolution.
-
-
Preparation of Test Samples:
-
Label three sets of autosampler vials (e.g., "ACN," "MeOH," "ACN/H₂O"). Prepare three vials for each time point (T=0, T=24h, T=72h).
-
ACN Group: Add 100 µL of the ACN stock solution to each "ACN" vial.
-
MeOH Group: Evaporate 100 µL of the ACN stock solution to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of Methanol.
-
ACN/H₂O Group: Evaporate 100 µL of the ACN stock solution to dryness. Reconstitute the residue in 100 µL of a 50:50 (v/v) ACN/Water mixture.
-
Cap all vials immediately after preparation.
-
-
Incubation and Time Points:
-
Immediately analyze the T=0 samples for all three groups.
-
Store the remaining vials at room temperature (25°C), protected from light.
-
At 24 hours and 72 hours, retrieve the corresponding vials for analysis.
-
-
LC-MS Analysis:
-
Method: Use a suitable reverse-phase LC method to separate Podofilox from any potential impurities.
-
MS Detection: Operate the mass spectrometer in full scan mode in the appropriate ionization mode (e.g., ESI positive) to detect the molecular ion of this compound.
-
Data Acquisition: Acquire the mass spectra across the chromatographic peak corresponding to Podofilox.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected mass of this compound and for the masses corresponding to the loss of 1 to 6 deuterium atoms (M-1, M-2, etc.).
-
Integrate the peak areas for each isotopic species at each time point.
-
Calculate the percentage of the non-exchanged (parent) compound remaining at each time point for each condition.
-
Compare the stability across the different solvent systems. A significant increase in the M-1, M-2, etc. peaks over time in the protic solvent groups indicates isotopic exchange.
-
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. brainly.in [brainly.in]
- 12. almacgroup.com [almacgroup.com]
- 13. quora.com [quora.com]
- 14. pubs.aip.org [pubs.aip.org]
Technical Support Center: Analysis of Podofilox-d6 in Plasma Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Podofilox-d6 in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is Podofilox and why is a deuterated internal standard like this compound used?
Podofilox is an antimitotic drug used for the topical treatment of genital warts.[1][2] It is a lignan derived from the roots and rhizomes of Podophyllum species.[2] In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), a deuterated internal standard (IS) such as this compound is used to improve the accuracy and precision of the measurement. Since this compound is chemically almost identical to Podofilox, it behaves similarly during sample preparation and analysis, but it has a different mass. This allows it to be distinguished by the mass spectrometer. By adding a known amount of this compound to the plasma sample, any variations in sample extraction, injection volume, or instrument response that affect the analyte (Podofilox) will also affect the internal standard in the same way. This allows for accurate correction of the analyte signal, leading to more reliable results.
Q2: What are the key physicochemical properties of Podofilox relevant to its analysis in plasma?
Understanding the physicochemical properties of Podofilox is crucial for developing a robust analytical method. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂O₈ | [3] |
| Molecular Weight | 414.4 g/mol | [3] |
| LogP | 2.0 | [4] |
| Solubility | Sparingly soluble in water, soluble in alcohol. | [1] |
| pKa | 8.2 | [4] |
The LogP value of 2.0 indicates that Podofilox is moderately lipophilic, which suggests that it can be efficiently extracted from aqueous plasma using organic solvents in liquid-liquid extraction (LLE) or retained on a reversed-phase solid-phase extraction (SPE) sorbent. Its solubility in alcohol is also a key consideration for sample preparation and chromatography.
Q3: What is signal suppression and why is it a concern in the analysis of this compound in plasma?
Signal suppression, also known as the matrix effect, is a common phenomenon in LC-MS analysis of biological samples like plasma.[5][6] It occurs when co-eluting endogenous components from the plasma matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analyte (Podofilox) and its internal standard (this compound) in the mass spectrometer's ion source.[5] This interference leads to a decrease in the analyte signal, which can result in:
-
Inaccurate quantification: Underestimation of the true concentration of Podofilox.
-
Poor sensitivity: Difficulty in detecting low levels of the analyte.
-
Reduced precision and reproducibility: Inconsistent results between samples.
Given the complexity of the plasma matrix, addressing signal suppression is a critical aspect of method development and validation for the reliable quantification of Podofilox.
Troubleshooting Guide for this compound Signal Suppression
This guide provides a systematic approach to troubleshooting signal suppression issues encountered during the LC-MS analysis of this compound in plasma samples.
Problem: Low or inconsistent signal intensity for this compound and/or Podofilox.
Step 1: Investigate the Sample Preparation Method
Inadequate removal of matrix components is a primary cause of signal suppression.
-
Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing phospholipids, a major source of ion suppression in plasma.[6] If you are using PPT (e.g., with acetonitrile or methanol), consider the following:
-
Optimization: Ensure the ratio of precipitating solvent to plasma is optimal (typically 3:1 or 4:1).
-
Alternative PPT agents: Perchloric acid or trichloroacetic acid can be used, but may lead to analyte co-precipitation.
-
Consider a more selective method: If suppression persists, switch to LLE or SPE.
-
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT. For Podofilox (LogP ~2.0), solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are suitable.
-
pH adjustment: Adjusting the pH of the plasma sample can improve the extraction efficiency of Podofilox and minimize the co-extraction of interfering substances.
-
Solvent selection: Experiment with different organic solvents to find the one that provides the best recovery for Podofilox and the lowest extraction of matrix components.
-
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.
-
Sorbent selection: A reversed-phase sorbent (e.g., C8 or C18) is a good starting point for the moderately lipophilic Podofilox. Mixed-mode or phospholipid removal SPE plates can provide even cleaner extracts.
-
Method optimization: Carefully optimize the wash and elution steps to selectively remove interferences while retaining and eluting Podofilox and this compound.
-
The following diagram illustrates a decision-making workflow for selecting a sample preparation method to minimize matrix effects.
Caption: Decision workflow for selecting an appropriate sample preparation method.
Step 2: Optimize Chromatographic Conditions
Chromatographic separation plays a key role in resolving the analyte from co-eluting matrix components.
-
Gradient Elution: Employ a gradient elution profile that effectively separates Podofilox from the early-eluting, highly polar matrix components and the late-eluting phospholipids.
-
Column Chemistry: Use a high-efficiency HPLC or UHPLC column. A C18 column is a common choice, but other stationary phases like phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity and may better resolve Podofilox from interfering peaks.
-
Flow Rate and Injection Volume: Reducing the flow rate or the injection volume can sometimes mitigate ion suppression by introducing less of the matrix into the ion source at any given time.
The following diagram illustrates the relationship between chromatographic separation and signal suppression.
Caption: Impact of chromatographic separation on signal suppression.
Step 3: Evaluate Mass Spectrometry Parameters
While less common, MS parameters can sometimes contribute to signal variability.
-
Ion Source Conditions: Optimize the electrospray ionization (ESI) source parameters, such as gas flows (nebulizer, auxiliary, and sheath gas), temperature, and spray voltage, to ensure efficient and stable ionization of Podofilox and this compound.
-
Ionization Mode: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6] If your instrument has an APCI source, it may be worth evaluating as an alternative.
Experimental Protocols
The following is a representative, non-validated example of an LC-MS/MS method for the quantification of Podofilox in human plasma. This protocol should be fully validated by the end-user.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 0-0.5 min: 50% B; 0.5-2.5 min: 50-95% B; 2.5-3.5 min: 95% B; 3.5-3.6 min: 95-50% B; 3.6-5.0 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Podofilox: To be determined by user; this compound: To be determined by user |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Note: The specific MRM (Multiple Reaction Monitoring) transitions for Podofilox and this compound need to be optimized by infusing a standard solution of each compound into the mass spectrometer.
This technical support guide provides a starting point for addressing signal suppression of this compound in plasma samples. Successful bioanalysis relies on a systematic approach to method development and troubleshooting. For further assistance, please consult the instrument manufacturer's guidelines and relevant scientific literature.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. ijmspr.in [ijmspr.in]
- 5. mdpi.com [mdpi.com]
- 6. Solvent-free parallel artificial liquid membrane extraction for drugs of abuse in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Podofilox-d6 Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of Podofilox-d6.
Troubleshooting Guide
Question: We are observing low deuterium incorporation in our final this compound product. What are the potential causes and solutions?
Answer:
Low deuterium incorporation is a common challenge in the synthesis of deuterated compounds. Several factors can contribute to this issue:
-
Isotopic Exchange: Protic solvents (e.g., water, methanol) or acidic/basic conditions can lead to the exchange of deuterium atoms with hydrogen atoms, especially at labile positions.
-
Solution: Use deuterated and aprotic solvents throughout the synthesis and purification process. Carefully control the pH and avoid strongly acidic or basic conditions if possible.
-
-
Incomplete Reaction: The deuteration reaction may not have gone to completion.
-
Solution: Increase the reaction time, temperature, or the molar excess of the deuterating agent. Monitor the reaction progress using techniques like TLC or LC-MS to ensure full conversion.
-
-
Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower reaction rate for the deuteration step compared to the corresponding hydrogenation.
-
Solution: Optimize reaction conditions (catalyst, temperature) to favor the deuteration reaction. A more active catalyst or higher reaction temperature might be necessary to overcome the kinetic isotope effect.
-
Question: Our purification of this compound by column chromatography is resulting in poor separation and low yield. What can we do to improve this?
Answer:
The purification of lignans like this compound can be challenging due to the presence of closely related impurities and potential stereoisomers. Here are some strategies to improve your chromatographic separation:
-
Choice of Stationary Phase: Standard silica gel may not always provide the best resolution.
-
Solution: Consider using reverse-phase (C18) chromatography or other specialized stationary phases. Flash chromatography is a suitable technique for preparative separation.[1]
-
-
Solvent System Optimization: An inappropriate solvent system will lead to poor separation.
-
Solution: Systematically screen different solvent systems with varying polarities. A gradient elution is often more effective than an isocratic one for separating complex mixtures. Techniques like thin-layer chromatography (TLC) can be used for rapid screening of solvent systems.[1]
-
-
Two-Dimensional Chromatography: For very complex mixtures, a single chromatographic step may be insufficient.
-
Solution: Employing an off-line two-dimensional chromatography approach, such as supercritical fluid chromatography followed by reversed-phase liquid chromatography (SFC/RPLC), can significantly enhance separation efficiency.
-
-
Sample Pre-treatment: The crude reaction mixture might contain impurities that interfere with the chromatography.
-
Solution: A simple pre-purification step, such as a liquid-liquid extraction or precipitation, can remove some of the interfering impurities before column chromatography.
-
Question: We are observing unexpected side products in our synthesis of this compound. What are the likely side reactions?
Answer:
The synthesis of Podofilox derivatives can be prone to several side reactions:
-
Epimerization: The stereocenter at C-4 is susceptible to epimerization, especially under basic or acidic conditions, leading to the formation of epi-podophyllotoxin-d6.
-
Dehydration: Elimination of water can lead to the formation of dehydrated byproducts.
-
Oxidation: The phenolic hydroxyl groups and other sensitive functionalities can be oxidized if the reaction is not performed under an inert atmosphere.
-
Incomplete Deuteration: As mentioned earlier, this can be considered a side reaction where the non-deuterated or partially deuterated product is formed.
To minimize these side reactions, it is crucial to have strict control over the reaction conditions, including temperature, pH, and atmosphere.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for characterizing this compound and determining its isotopic purity?
A1: A combination of techniques is recommended for full characterization:
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of this compound and determining the level of deuterium incorporation by analyzing the mass shift compared to the unlabeled compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the structure and identify the positions of deuterium incorporation by observing the disappearance or reduction of specific proton signals. 2H NMR can directly detect the deuterium signals.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final product and to separate it from any non-deuterated or other impurities.[1]
| Analytical Technique | Purpose | Key Parameters to Assess |
| Mass Spectrometry (MS) | Isotopic Enrichment & Molecular Weight Confirmation | Mass-to-charge (m/z) ratio, Isotopic distribution |
| 1H NMR | Structural Confirmation & Site of Deuteration | Chemical shift, Signal integration, Disappearance of proton signals |
| 2H NMR | Direct Detection of Deuterium | Chemical shift of deuterium signals |
| HPLC | Chemical Purity | Peak area percentage, Retention time |
Q2: How can I store this compound to ensure its stability?
A2: this compound, like its non-deuterated counterpart, should be protected from light and moisture. It is recommended to store it as a solid in a tightly sealed container at low temperatures (e.g., -20°C) and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q3: Is there a commercially available standard for this compound?
A3: The availability of deuterated standards can vary. It is advisable to check with major chemical and pharmaceutical standard suppliers. If a commercial standard is not available, it may need to be synthesized and characterized in-house.
Experimental Protocols
Adapted Protocol for the Synthesis of this compound
Disclaimer: This is an adapted protocol based on the synthesis of related deuterated lignans, as a specific, publicly available protocol for this compound is not readily found. This should be used as a starting point and optimized as needed.
Objective: To synthesize this compound from Podofilox via a reduction using a deuterated reducing agent. This protocol focuses on deuteration at a specific, non-labile position.
Materials:
-
Podofilox
-
A suitable deuterated reducing agent (e.g., Lithium aluminum deuteride, Sodium borodeuteride)
-
Anhydrous, aprotic solvents (e.g., THF, DCM)
-
Deuterated water (D₂O) for quenching
-
Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve Podofilox in an anhydrous, aprotic solvent in a flame-dried flask. Cool the solution to the desired temperature (e.g., 0°C or -78°C).
-
Deuteration: Slowly add the deuterated reducing agent to the solution. The choice of reducing agent and reaction conditions will depend on the specific functional group being reduced to incorporate deuterium.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of D₂O at a low temperature.
-
Workup: Allow the reaction mixture to warm to room temperature. Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an optimized solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the final product using MS, 1H NMR, and HPLC to confirm its identity, isotopic enrichment, and chemical purity.
Visualizations
Caption: A flowchart of the general experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low deuterium incorporation in this compound synthesis.
References
Validation & Comparative
The Analytical Edge: A Comparative Analysis of Podofilox-d6 and Alternative Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalytical methods are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving robust and reproducible results, particularly in complex matrices such as plasma or serum. This guide provides a comparative analysis of Podofilox-d6, a stable isotope-labeled (SIL) internal standard, against other potential internal standards for the quantification of Podofilox, a widely used antimitotic lignan. This analysis is supported by established principles of bioanalytical method validation and experimental data from analogous compounds.
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled internal standards, such as this compound, are generally considered the "gold standard" as their physicochemical properties are nearly identical to the unlabeled analyte. However, the availability and cost of SIL internal standards can sometimes lead researchers to consider alternatives, such as structural analogs.
Performance Comparison: this compound vs. Structural Analogs
Table 1: Comparative Performance Metrics of Internal Standards
| Performance Metric | This compound (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., Diazepam for Deoxypodophyllotoxin[1]) |
| Accuracy (% Bias) | Expected to be very low (typically <5%) due to near-identical chemical and physical properties to Podofilox. | Can be higher and more variable due to potential differences in extraction recovery and ionization efficiency compared to Podofilox. For example, a study on 6-methylmercaptopurine showed that some structural analogs had a bias of ≥15% compared to the SIL-IS[2]. |
| Precision (%RSD) | Expected to be very high (typically <5%) as it effectively tracks and corrects for variability throughout the analytical process. | Generally good, but can be lower than with a SIL-IS. A validated method for deoxypodophyllotoxin using diazepam as an IS reported intra- and inter-day precision values of less than 7%[1]. |
| Matrix Effect | Effectively compensates for matrix effects as it co-elutes and experiences the same ionization suppression or enhancement as Podofilox. | May not fully compensate for matrix effects if its ionization properties differ significantly from Podofilox, potentially leading to inaccurate quantification. A study on tacrolimus demonstrated significant differences in matrix effects between a SIL-IS and a structural analog[3]. |
| Retention Time | Co-elutes with Podofilox, ensuring simultaneous analysis under the same chromatographic conditions. | Retention time will be different from Podofilox, which is acceptable but requires careful chromatographic optimization to avoid interference from matrix components. |
| Cost & Availability | Generally higher cost and may require custom synthesis. | Often more readily available and less expensive. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Podofilox in plasma using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is the standard for such analyses[1]. This protocol can be adapted for use with either this compound or a suitable structural analog as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or the structural analog at a known concentration).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex again for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Podofilox and the chosen internal standard would need to be optimized.
Visualizing the Workflow
The following diagrams illustrate the key workflows in a typical bioanalytical study for Podofilox.
Caption: Bioanalytical workflow for Podofilox quantification.
Caption: Logic of internal standard use in bioanalysis.
Conclusion
The choice between this compound and a structural analog as an internal standard for the quantification of Podofilox involves a trade-off between performance and cost.
-
This compound is the superior choice for achieving the highest levels of accuracy and precision, as it most effectively compensates for analytical variability, including matrix effects. For regulated bioanalysis supporting clinical trials, a SIL internal standard is strongly recommended.
-
Structural analogs can be a viable and cost-effective alternative for research-grade assays, provided that the chosen analog is carefully validated to demonstrate acceptable performance. Key validation parameters, including accuracy, precision, and a thorough assessment of matrix effects, must be rigorously evaluated to ensure the reliability of the data.
Ultimately, the selection of an internal standard should be based on the specific requirements of the study, the available resources, and a thorough understanding of the potential analytical challenges.
References
- 1. Validated LC-MS/MS assay for quantitative determination of deoxypodophyllotoxin in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Bioequivalence Study Design for Topical Podofilox Formulations
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on designing and conducting bioequivalence (BE) studies for topical formulations of Podofilox, with a focus on the use of its deuterated analog, Podofilox-d6, in bioanalytical methods. The objective of a bioequivalence study is to demonstrate that a generic drug product has the same rate and extent of absorption as the innovator product, ensuring therapeutic equivalence.[1][2]
Podofilox: An Overview
Podofilox is an antimitotic drug used for the topical treatment of external genital warts (Condyloma acuminatum).[3][4][5] It works by causing necrosis of the visible wart tissue.[3][4][6] The systemic absorption of Podofilox after topical application is generally low.[7]
Pharmacokinetic Profile of Topical Podofilox 0.5% Solution
The following table summarizes the key pharmacokinetic parameters of Podofilox following topical application. These parameters are crucial for designing and evaluating bioequivalence studies.
| Pharmacokinetic Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | 1 - 17 ng/mL (for 0.1 to 1.5 mL application) | [3][4][6] |
| Time to Peak Concentration (Tmax) | 1 - 2 hours | [3][4][6] |
| Elimination Half-life (t1/2) | 1.0 - 4.5 hours | [3][4][6] |
| Systemic Absorption | Undetectable for 0.05 mL application | [3][4][6] |
| Accumulation | Not observed after multiple treatments | [3][4][6] |
Bioequivalence Study Design for Topical Podofilox
For topical drug products like Podofilox, the US Food and Drug Administration (FDA) recommends two primary approaches for demonstrating bioequivalence: a study with a clinical endpoint or an in vitro release test (IVRT).[8][9]
Bioequivalence Study with a Clinical Endpoint
This is an in vivo study that compares the therapeutic effect of the test and reference products in patients.
Experimental Protocol:
-
Study Design: A randomized, double-blind, parallel-group, placebo-controlled study is recommended.[8][9][10]
-
Study Population: Male and female patients with external anogenital warts.[8][10]
-
Treatment Regimen: Patients apply the assigned product (test, reference, or placebo) to the warts twice daily for three consecutive days, followed by a four-day treatment-free period. This one-week cycle can be repeated for up to four weeks.[8][10]
-
Primary Endpoint: The proportion of subjects who achieve complete clearance of all treated warts at the end of the study (e.g., Week 4).[8]
-
Data Analysis: The bioequivalence is established if the 90% confidence interval for the ratio of the primary endpoint between the test and reference products falls within predefined equivalence margins.
Experimental Workflow for Clinical Endpoint BE Study
Caption: Workflow of a clinical endpoint bioequivalence study for topical Podofilox.
In Vitro Release Test (IVRT)
IVRT is an in vitro method that measures the rate of drug release from a topical formulation. It is a sensitive and reproducible method that can be used to demonstrate bioequivalence.
Experimental Protocol:
-
Apparatus: A vertical diffusion cell system is typically used.
-
Membrane: A synthetic, inert membrane is placed between the donor and receptor chambers of the diffusion cell.
-
Receptor Solution: The receptor chamber is filled with a suitable medium that ensures sink conditions.
-
Procedure: A precise amount of the topical formulation (test or reference) is applied to the membrane. Samples are collected from the receptor solution at predetermined time points.
-
Analysis: The concentration of Podofilox in the collected samples is determined using a validated analytical method, such as HPLC.
-
Data Analysis: The drug release rates of the test and reference products are compared. Bioequivalence is established if the 90% confidence interval for the ratio of the release rates falls within the equivalence limits.
Bioanalytical Method Using this compound
For studies that require the quantification of Podofilox in biological matrices (e.g., pharmacokinetic studies supporting formulation development), a highly sensitive and specific analytical method is necessary. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice.
The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification in LC-MS/MS analysis. This compound, a deuterated analog of Podofilox, is the ideal internal standard for this purpose. It has the same chemical and physical properties as Podofilox but a different mass, allowing it to be distinguished by the mass spectrometer.
Experimental Protocol for Sample Analysis:
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method is used to extract Podofilox and the internal standard (this compound) from the plasma samples.
-
Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC system for chromatographic separation of Podofilox from other endogenous components.
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Podofilox and this compound.
-
Quantification: The concentration of Podofilox in the sample is determined by comparing the peak area ratio of Podofilox to this compound against a calibration curve.
Bioanalytical Workflow using LC-MS/MS
References
- 1. nihs.go.jp [nihs.go.jp]
- 2. who.int [who.int]
- 3. drugs.com [drugs.com]
- 4. Podofilox 0.5% Topical Solution Rx only [dailymed.nlm.nih.gov]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. Physician Information Podofilox Gel 0.5% [dailymed.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to Podofilox and Imiquimod for the Treatment of Anogenital Warts
For drug development professionals, researchers, and scientists, understanding the comparative efficacy of existing treatments for anogenital warts is crucial for identifying unmet needs and developing novel therapeutic strategies. Anogenital warts, caused by the human papillomavirus (HPV), are a common sexually transmitted infection. The two most frequently prescribed patient-applied topical treatments are Podofilox (a podophyllotoxin formulation) and Imiquimod. This guide provides an objective comparison of their treatment efficacy, supported by experimental data, detailed protocols, and mechanistic insights.
Mechanism of Action: A Tale of Two Pathways
The therapeutic effects of Podofilox and Imiquimod are achieved through fundamentally different mechanisms. Podofilox is a cytotoxic agent, whereas Imiquimod is an immune response modifier.
Podofilox acts as an antimitotic agent by binding to tubulin, the protein subunit of microtubules.[1][2] This binding disrupts the assembly of the mitotic spindle, a structure essential for cell division.[1] Consequently, the rapidly dividing HPV-infected keratinocytes in the wart tissue are arrested in metaphase, leading to cell death (necrosis) and subsequent resolution of the wart.[1][2][3]
Imiquimod , on the other hand, does not have direct antiviral or cytotoxic activity.[4] It functions as a Toll-like receptor 7 (TLR7) agonist.[4][5] When applied topically, Imiquimod activates TLR7 on immune cells within the skin, primarily plasmacytoid dendritic cells and macrophages.[3][5] This activation triggers a downstream signaling cascade via the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB.[5][6] This, in turn, induces the production and release of various pro-inflammatory and antiviral cytokines, most notably interferon-alpha (IFN-α), as well as tumor necrosis factor-alpha (TNF-α) and various interleukins.[5][7] This localized cytokine milieu stimulates a potent cell-mediated immune response, recruiting natural killer cells and cytotoxic T-lymphocytes to recognize and clear the HPV-infected cells.
Clinical Efficacy: Quantitative Comparison
Numerous clinical trials have compared the efficacy of Podofilox and Imiquimod. The data presented below is a synthesis from key comparative studies, including randomized controlled trials (RCTs).
| Efficacy Endpoint | Podofilox (0.15% - 0.5%) | Imiquimod (5%) | Notes |
| Complete Clearance Rate | 27.9% - 72% | 7.6% - 75% | Clearance rates vary based on formulation (solution vs. cream), treatment duration, and wart location (keratinized vs. partially keratinized skin).[4][5][8][9] |
| Time to Clearance | Typically shorter (e.g., 4 weeks) | Typically longer (e.g., up to 16 weeks) | Podofilox generally works faster than Imiquimod.[10] |
| Recurrence Rate (Post-Clearance) | 6% - 55% | 6% - 26% | Some earlier evidence suggested lower recurrence with Imiquimod, but larger trials like HIPvac found similar recurrence rates between the two treatments.[4][10][11] |
Experimental Protocols
To provide a clear understanding of how efficacy data is generated, the following is a detailed methodology from a key comparative study, the HIPvac factorial RCT.[10][12]
Study Design: A randomized, controlled, multicentre, partially blinded 2x2 factorial trial.
Participant Population:
-
Inclusion Criteria: Adult patients (male or female) with a first or subsequent episode of external anogenital warts. No treatment for anogenital warts in the preceding 3 months.
-
Exclusion Criteria: Prior receipt of the quadrivalent HPV vaccine, pregnancy, or known HIV-positive status.
Treatment Arms & Regimen:
-
Podophyllotoxin Arm: Patients were randomized to receive 0.15% podophyllotoxin cream.
-
Imiquimod Arm: Patients were randomized to receive 5% Imiquimod cream.
Concomitant Treatment:
-
Cryotherapy was permitted at the discretion of the investigator for any patient after 4 weeks of initial topical treatment.[10][13]
Primary Outcome Measures:
-
The primary endpoint was the proportion of patients who had complete clearance of all baseline and new anogenital warts by week 16 and remained wart-free at a 48-week follow-up.[1][10]
Assessment and Follow-up:
-
Patients were evaluated at baseline and then at regular intervals (e.g., weeks 4, 8, 16, and 48).
-
At each visit, the number and size of warts were recorded.
-
Adverse events, such as local skin reactions (erythema, erosion, itching, burning), were systematically recorded.
Visualizing the Process and Pathways
To further elucidate the methodologies and mechanisms discussed, the following diagrams are provided.
Conclusion
Both Podofilox and Imiquimod are effective, patient-applied treatments for anogenital warts, but they operate via distinct mechanisms. Podofilox offers a cytotoxic approach with a generally faster time to wart clearance.[10] Imiquimod leverages the host's immune system, which may take longer to achieve clearance but was historically thought to potentially offer lower recurrence rates, though recent large-scale trials suggest recurrence rates are similar.[4][10][11] The choice between these therapies can be influenced by factors such as wart location, patient preference regarding treatment duration, and cost. For the research and development community, the divergent pathways of these drugs highlight two key areas for innovation: the development of more potent and selective cytotoxic agents and the discovery of novel immunomodulators that can elicit a more rapid and sustained antiviral response.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 3. Comparative effectiveness of imiquimod in the treatment of HPV-related external ano-genital warts [hpvworld.com]
- 4. Human papillomavirus infection: protocol for a randomised controlled trial of imiquimod cream (5%) versus podophyllotoxin cream (0.15%), in combination with quadrivalent human papillomavirus or control vaccination in the treatment and prevention of recurrence of anogenital warts (HIPvac trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of imiquimod versus podophyllotoxin in the treatment of anogenital warts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-blind randomized clinical trial of self-administered podofilox solution versus vehicle in the treatment of genital warts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 8. Efficacy and Safety of Imiquimod Versus Podophyllotoxin in the Treatment of Anogenital Warts | Semantic Scholar [semanticscholar.org]
- 9. A short, 8-week course of imiquimod 5% cream versus podophyllotoxin in the treatment of anogenital warts: A retrospective comparative cohort study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 10. Imiquimod versus podophyllotoxin, with and without human papillomavirus vaccine, for anogenital warts: the HIPvac factorial RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human papillomavirus infection: protocol for a randomised controlled trial of imiquimod cream (5%) versus podophyllotoxin cream (0.15%), in combination with quadrivalent human papillomavirus or control vaccination in the treatment and prevention of recurrence of anogenital warts (HIPvac trial) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imiquimod versus podophyllotoxin, with and without human papillomavirus vaccine, for anogenital warts: the HIPvac factorial RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. journalslibrary.nihr.ac.uk [journalslibrary.nihr.ac.uk]
Podofilox vs. Podophyllin: A Comparative Clinical Review for Researchers
A comprehensive analysis of clinical data reveals Podofilox as a more efficacious, safer, and cost-effective alternative to Podophyllin for the treatment of anogenital warts. This guide synthesizes findings from multiple clinical studies, presenting quantitative data on efficacy and safety, detailed experimental protocols, and a visualization of the underlying mechanism of action to inform researchers, scientists, and drug development professionals.
Podofilox, a highly purified and standardized lignan, demonstrates superior performance when compared to Podophyllin, a crude resin extract with variable composition.[1][2] The key differentiator lies in Podofilox being the pure, biologically active compound, podophyllotoxin, which allows for precise dosing and a more predictable therapeutic response.[3][4] This contrasts with Podophyllin, which contains a mixture of compounds, including podophyllotoxin, but also other components that may contribute to higher toxicity and variable efficacy.[5]
Efficacy: Higher Clearance Rates with Podofilox
Clinical trials consistently show that Podofilox achieves higher and faster wart clearance rates compared to Podophyllin.
| Metric | Podofilox | Podophyllin | Study Reference |
| Complete Cure Rate (Single Treatment) | 94% | 29% | Lassus, 1987[6] |
| Complete Cure Rate (After 4 Treatments) | 100% | 71% | Lassus, 1987[6] |
| Complete Cure Rate (After 6 Weeks) | 89.1% | 82.8% | Unnamed Study[2][7] |
| Final Clearance (After 3-month follow-up) | 71% | 48% | Unnamed Study[2] |
In a notable study, a single treatment of Podofilox resulted in a 94% cure rate, starkly contrasting with the 29% cure rate observed with Podophyllin.[6] After four treatments, all patients in the Podofilox group were cured, compared to 71% in the Podophyllin group.[6] Another study reported an 89.1% complete cure rate for Podofilox after six weeks, compared to 82.8% for Podophyllin.[2][7]
The standardized nature of Podofilox also contributes to its superior performance.[1][2] Furthermore, self-administration of Podofilox has been shown to be more effective and cost-effective than clinic-based treatment with Podophyllin.[1][8]
Safety and Tolerability: A Milder Side Effect Profile
While both treatments can induce local skin reactions, studies suggest that Podofilox is generally better tolerated. Side effects for both preparations are typically similar and transient, including local irritation, redness, burning, itching, and pain.[9][10] However, few patients experience complications severe enough to discontinue treatment with Podofilox.[1] The main advantage of pure podophyllotoxin (Podofilox) is the absence of certain side-effects attributed to other components present in Podophyllin resin.[5]
Relapse Rates: Lower Recurrence with Podofilox
Podofilox has demonstrated lower relapse rates compared to Podophyllin. In one study, the relapse rate over a three-month follow-up period was 23% for the Podofilox group, compared to 38% for the Podophyllin group.[6] However, it is important to note that recurrences are a common limitation of ablative therapies for genital warts.[11] In one study, only 21% of patients treated with Podofilox remained free of warts two weeks after completing treatment, with subsequent recurrences noted in all patients available for long-term follow-up.[11]
Mechanism of Action: Mitotic Arrest
Both Podofilox and Podophyllin exert their therapeutic effect through the same active compound, podophyllotoxin.[3][10] Podophyllotoxin is a potent inhibitor of cell mitosis.[3] It binds to tubulin, a key protein component of microtubules, preventing their assembly into the mitotic spindle.[3] This disruption of microtubule formation arrests the cell cycle in the metaphase, ultimately leading to cell death (apoptosis) and necrosis of the wart tissue.[3][10]
Caption: Mechanism of Action of Podophyllotoxin.
Experimental Protocols
Study 1: Comparative Efficacy and Safety of Podofilox vs. Podophyllin (Lassus, 1987)[6]
-
Objective: To compare the effectiveness of pure podophyllotoxin solution with podophyllin-ethanolic solution in treating untreated penile warts in men.
-
Patient Population: 100 men with untreated penile warts were included in the study. 48 patients were assigned to the Podofilox group and 52 to the Podophyllin group.
-
Treatment Regimen:
-
Podofilox Group: Patients self-applied a podophyllotoxin solution at home twice a day for three consecutive days.
-
Podophyllin Group: A physician applied a podophyllin-ethanolic solution in the office once a week.
-
-
Treatment Cycle: If the initial treatment failed after one week, the therapy was repeated up to a maximum of four times.
-
Primary Outcome: The complete disappearance of warts was considered a cure.
-
Follow-up: Patients were followed for a three-month period to assess relapse rates.
Study 2: Patient-Administered Podofilox for Penile Warts (Kirby et al.)[11]
-
Objective: To evaluate the safety and efficacy of 0.5% Podofilox in a patient-administered regimen for the treatment of penile warts.
-
Patient Population: 38 men with penile warts.
-
Study Design: A double-blind, randomized, placebo-controlled trial.
-
Treatment Regimen:
-
Initial Phase (4 weeks): Patients were randomly assigned to self-administer either 0.5% Podofilox solution or a placebo vehicle, twice daily for three days a week.
-
Open-Label Phase (additional 4 weeks): 11 Podofilox and 15 placebo recipients with residual warts received open-label treatment with 0.5% Podofilox.
-
-
Primary Outcome: Reduction in the mean number and area of warts from baseline. Complete disappearance of warts was also assessed.
-
Follow-up: Patients were followed up to assess the recurrence of warts.
Caption: Comparative Treatment Workflow.
Conclusion
The available clinical evidence strongly supports the use of Podofilox over Podophyllin for the treatment of anogenital warts. Its standardized formulation leads to greater efficacy, a more favorable safety profile, and lower recurrence rates. The convenience of patient self-administration further enhances its clinical utility and cost-effectiveness, making it a preferred therapeutic option for both patients and healthcare providers. Future research should continue to explore long-term recurrence rates and the potential for combination therapies to further improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Podofilox? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Podophyllin in Dermatology: Revisiting a Historical Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jwatch.org [jwatch.org]
- 7. researchgate.net [researchgate.net]
- 8. Reference [escholarship.org]
- 9. Podophyllotoxin 0.5% v podophyllin 20% to treat penile warts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Double-blind randomized clinical trial of self-administered podofilox solution versus vehicle in the treatment of genital warts - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Deuterium Labeling on Podofilox Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential impact of deuterium labeling on the bioactivity of Podofilox, a potent antimitotic agent. While direct experimental data on deuterated Podofilox is not publicly available, this document draws parallels from studies on other tubulin inhibitors, particularly colchicine, which shares a similar mechanism of action. The guide summarizes key bioactivity assessment methods and provides detailed experimental protocols to facilitate further research in this area.
Introduction to Podofilox and Deuterium Labeling
Podofilox, a lignan derived from the plant Podophyllum peltatum, is a well-established chemotherapeutic agent used topically for the treatment of anogenital warts. Its cytotoxic activity stems from its ability to inhibit microtubule polymerization by binding to tubulin, the fundamental protein subunit of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, or programmed cell death.
Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy increasingly employed in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage. This "kinetic isotope effect" can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially improved therapeutic efficacy and safety.
Comparative Bioactivity: Podofilox vs. Hypothetical Deuterated Podofilox
Although no studies have been published on the direct comparison of Podofilox and its deuterated analog, we can extrapolate potential differences based on findings from a study on deuterated colchicine, another tubulin inhibitor that binds to the same site as Podofilox. A study on deuterated colchicine revealed that deuteration of the B ring of the molecule led to reduced toxicity and an improved anti-tumor response in a 4T1 breast cancer model[1].
Based on this precedent, a comparison of the expected bioactivity profiles is presented below.
Table 1: Comparison of Expected Bioactivity Parameters
| Parameter | Podofilox (Non-deuterated) | Deuterated Podofilox (Hypothetical) | Potential Impact of Deuteration |
| Cytotoxicity (IC50) | Established cytotoxic agent with potent activity against various cancer cell lines. | Potentially similar or slightly improved IC50 values. | The primary mechanism of action (tubulin binding) is unlikely to be directly affected by deuteration. However, increased metabolic stability could lead to sustained intracellular concentrations, potentially enhancing cytotoxicity over time. |
| Tubulin Polymerization Inhibition | Potent inhibitor of tubulin polymerization. | Expected to be a potent inhibitor of tubulin polymerization. | The binding affinity to tubulin is not expected to be significantly altered by deuteration, as it is primarily governed by the overall molecular shape and electronic interactions. |
| Metabolic Stability | Susceptible to metabolic degradation, which can limit its systemic application. | Expected to have increased metabolic stability. | Deuteration at metabolically labile positions could slow down enzymatic degradation, leading to a longer half-life. |
| Toxicity | Systemic toxicity is a major limiting factor for broader clinical use. | Potentially reduced systemic toxicity. | By slowing metabolism, deuterium labeling may reduce the formation of potentially toxic metabolites, as observed with deuterated colchicine[1]. |
| Anti-tumor Efficacy (in vivo) | Effective, but limited by toxicity. | Potentially improved anti-tumor efficacy. | A combination of sustained exposure due to increased metabolic stability and reduced toxicity could lead to a better therapeutic index and improved overall anti-tumor activity in vivo. |
Experimental Protocols for Bioactivity Assessment
To empirically validate the hypothetical advantages of deuterated Podofilox, the following key experiments would be essential.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Podofilox and its deuterated analog in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) to a final concentration of 2-4 mg/mL. Prepare a GTP stock solution (100 mM).
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compounds (Podofilox and deuterated Podofilox) at various concentrations. Include a positive control for inhibition (e.g., colchicine) and a positive control for polymerization enhancement (e.g., paclitaxel), as well as a vehicle control.
-
Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Monitor the increase in absorbance at 340 nm or 350 nm over time (typically 60-90 minutes) at 30-second intervals[2]. The increase in absorbance is proportional to the amount of microtubule polymer formed.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the final extent of polymerization can be calculated and compared between the different treatment groups.
Visualizing the Mechanism and Experimental Workflow
Podofilox Signaling Pathway
The following diagram illustrates the mechanism of action of Podofilox, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of Podofilox.
Experimental Workflow for Assessing Deuterated Podofilox
The following diagram outlines the key steps in a research project aimed at evaluating the impact of deuterium labeling on Podofilox bioactivity.
Caption: Experimental workflow for comparative assessment.
Conclusion
While direct experimental evidence is currently lacking for deuterated Podofilox, the precedent set by other deuterated tubulin inhibitors suggests that deuterium labeling holds significant promise for improving its therapeutic profile. The strategic incorporation of deuterium could lead to enhanced metabolic stability, potentially reducing systemic toxicity and improving in vivo anti-tumor efficacy. The experimental protocols outlined in this guide provide a framework for researchers to systematically investigate and quantify the impact of deuterium labeling on the bioactivity of Podofilox and other promising drug candidates. Further research in this area is warranted to unlock the full potential of this powerful drug development strategy.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Podofilox-d6
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Podofilox-d6. Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination. This compound, like its non-deuterated counterpart, is a cytotoxic agent and must be handled with extreme caution.[1] It is classified as toxic if swallowed, fatal in contact with skin, and can cause serious skin and eye irritation, as well as respiratory irritation.[1]
Personal Protective Equipment (PPE) Protocol
The minimum required PPE for handling this compound is outlined below. This equipment must be worn at all times when there is a potential for exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against a substance that is fatal upon skin contact.[1] The outer glove should be removed and disposed of immediately after handling the compound. |
| Lab Coat | Disposable, fluid-resistant, solid-front gown with tight-fitting cuffs. | Protects against splashes and contamination of personal clothing. Must be discarded as cytotoxic waste after use. |
| Eye Protection | Chemical splash goggles. | Shields eyes from accidental splashes, which can cause serious irritation.[1] |
| Face Shield | Required when there is a significant risk of splashing. | Offers an additional layer of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of aerosol generation.[2] | Prevents inhalation of airborne particles, which may cause respiratory tract irritation.[1] |
Operational Plan for Handling this compound
All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood to minimize inhalation exposure.[1] The work surface should be covered with a disposable, absorbent, plastic-backed liner to contain any potential spills.
Experimental Workflow:
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly. This includes gloves, gowns, absorbent liners, pipette tips, and any empty vials.
| Waste Type | Disposal Container |
| Solid Waste | Yellow chemotherapy waste container, clearly labeled as "Cytotoxic Waste". |
| Sharps Waste | Puncture-resistant sharps container, specifically designated for cytotoxic sharps. |
| Liquid Waste | Designated hazardous waste container for cytotoxic liquids. Do not pour down the drain. |
Contaminated materials should be double-bagged in thick, labeled plastic bags before being placed in the final disposal container.[3] All cytotoxic waste must be collected and disposed of by a certified hazardous waste management company in accordance with all local, state, and federal regulations.
Emergency Procedures
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
A spill kit specifically for cytotoxic agents must be readily available in the laboratory. In the event of a spill, the area should be immediately evacuated and secured. Only trained personnel wearing appropriate PPE should clean up the spill using the materials in the cytotoxic spill kit.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
